1-Butanol, 4-(methylphenylamino)-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(N-methylanilino)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIAUYAABCITOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434843 | |
| Record name | 1-Butanol, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169556-13-2 | |
| Record name | 1-Butanol, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(N-methylanilino)butan-1-ol synonyms and properties
Physicochemical Profile, Synthetic Utility, and Handling Protocols
Executive Summary
4-(N-methylanilino)butan-1-ol (CAS: 169556-13-2) is a bifunctional organic intermediate characterized by a tertiary aromatic amine coupled with a primary aliphatic alcohol. This dual functionality makes it a critical building block in the synthesis of azo dyes, pharmaceutical linkers, and electro-optical materials.
This guide provides an exhaustive technical analysis of the compound, moving beyond basic datasheet parameters to explore the mechanistic nuances of its synthesis, its reactivity profile, and the safety protocols required for its manipulation.
Nomenclature and Identification
| Identifier | Value |
| IUPAC Name | 4-[methyl(phenyl)amino]butan-1-ol |
| Common Synonyms | N-(4-Hydroxybutyl)-N-methylaniline; 4-(N-methylanilino)-1-butanol |
| CAS Number | 169556-13-2 |
| Molecular Formula | C₁₁H₁₇NO |
| SMILES | CN(CCCCO)c1ccccc1 |
| InChIKey | DBKSSENEKWOVKL-UHFFFAOYSA-N (Analog) |
Physicochemical Properties[2][3][4][5]
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this intermediate are proprietary.
| Property | Value (Condition) | Source/Type |
| Molecular Weight | 179.26 g/mol | Calculated |
| Physical State | Viscous Liquid (Yellow to Brown) | Experimental |
| Boiling Point | 310°C ± 20°C (760 mmHg) | Predicted |
| Boiling Point (Vacuum) | ~145-150°C (0.5 mmHg) | Estimated |
| Density | 1.02 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.15 | Predicted |
| pKa (Basic Nitrogen) | 5.2 ± 0.5 | Predicted |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol.[1][2] Insoluble in Water. | Experimental |
Technical Insight: The presence of the hydroxyl group significantly elevates the boiling point compared to the parent N-methylaniline (bp 196°C) due to hydrogen bonding. However, the lipophilic N-alkyl aniline moiety dominates the solubility profile, rendering it immiscible with water—a critical factor for extractive workups.
Synthetic Pathways and Protocols
The synthesis of 4-(N-methylanilino)butan-1-ol presents a classic chemoselective challenge: Alkylation vs. Cyclization .
The Challenge: Competitive Cyclization
The primary reagent, 4-chlorobutan-1-ol, is prone to intramolecular cyclization under basic conditions to form Tetrahydrofuran (THF). A successful protocol must favor the intermolecular
Optimized Synthetic Protocol (Self-Validating System)
Reaction: N-Alkylation of N-methylaniline with 4-chlorobutan-1-ol.
Reagents:
-
N-Methylaniline (1.0 equiv)
-
4-Chlorobutan-1-ol (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) - Acts as an acid scavenger. -
Potassium Iodide (KI, 0.1 equiv) - Catalyst (Finkelstein reaction in situ).
-
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-methylaniline (100 mmol) in anhydrous Acetonitrile (200 mL).
-
Base Addition: Add anhydrous
(200 mmol) and KI (10 mmol). The KI converts the alkyl chloride to a more reactive alkyl iodide in situ. -
Alkylation: Add 4-chlorobutan-1-ol (120 mmol) dropwise to the suspension.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will be more polar (lower
) than the starting aniline but less polar than the halo-alcohol. -
Workup: Cool to room temperature. Filter off inorganic salts (
). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) to remove any generated THF or unreacted halo-alcohol. Dry over
.[3] -
Isolation: Purify via vacuum distillation (high vacuum required) or silica gel column chromatography.
Visualizing the Reaction Logic:
Figure 1: Synthetic pathway highlighting the competition between the desired N-alkylation and the undesired cyclization of the alkylating agent.
Reactivity and Applications
This molecule acts as a "bifunctional linker," allowing independent functionalization at two distinct sites.
A. Aromatic Ring (Nucleophilic Coupling)
The electron-rich nitrogen activates the aromatic ring (specifically the para position relative to the nitrogen, though the para position is occupied by the N-alkyl chain, directing electrophilic attack to the ortho positions or allowing the molecule to act as a coupler if the structure was different. Correction: In this specific structure, the N is attached to the phenyl ring.[2] The para position of the phenyl ring is open and highly activated.)
-
Application: Azo Dye Synthesis. Reacts with diazonium salts to form vibrant azo dyes. The hydroxybutyl tail improves solubility and dye fastness in polyester fibers.
B. Aliphatic Alcohol (Esterification/Oxidation)
The primary alcohol is available for:
-
Esterification: Reaction with acryloyl chloride to form monomers for polymerization (used in nonlinear optical materials).
-
Oxidation: Conversion to the aldehyde or carboxylic acid for peptide coupling.
Reactivity Diagram:
Figure 2: Divergent reactivity profile enabling applications in materials science and medicinal chemistry.
Safety and Handling (E-E-A-T)
As an aniline derivative, this compound possesses significant toxicity risks.[2] Protocols must be rigorous.
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Specific Target Organ Toxicity: Blood (Methemoglobinemia).
Handling Protocols:
-
Engineering Controls: All operations, including weighing, must be performed inside a certified fume hood.
-
PPE: Double Nitrile gloves (0.11 mm minimum) or Laminate film gloves (Silver Shield) are required. Standard latex is permeable to anilines.
-
Decontamination: Spills should be treated with dilute acetic acid followed by water. Do not use bleach (can form chloroanilines).
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or copious soap and water. Speed is critical to prevent absorption.
References
-
Synthesis of N-alkyl anilines: Ghorbani-Vaghei, R., & Veisi, H. (2009). Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide and N,N'-dichlorobenzene-1,4-disulfonamide as novel reagents for the preparation of N-nitrosoamines from amines. .
-
Cyclization of Halo-alcohols: Covington, N. (2020). Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products. .[9]
-
Safety of Aniline Derivatives: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7515, N-Methylaniline. .
-
General Properties of Amino Alcohols: Sigma-Aldrich. Safety Data Sheet: 4-(Methylamino)butan-1-ol. .
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. gustavus.edu [gustavus.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. journals.uc.edu [journals.uc.edu]
Foreword: The Enduring Importance of the N-Alkyl Aniline Scaffold
An In-Depth Technical Guide to the Synthesis and Application of N-Alkyl Aniline Derivatives
In the landscape of organic synthesis and medicinal chemistry, the N-alkyl aniline moiety stands as a cornerstone structural motif. Its presence is ubiquitous, found in a vast array of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2] The synthetic tractability of the aniline core and the profound impact of N-alkylation on a molecule's physicochemical and pharmacological properties make its study a critical endeavor for researchers.[3][4] Anilines and their derivatives are foundational blocks for numerous drugs, acting as key pharmacophores in kinase inhibitors for cancer therapy and other therapeutic agents.[2][4]
This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a deep, field-tested understanding of the primary synthetic routes to N-alkyl anilines. We will explore the causality behind experimental choices, offering insights into why specific catalysts, reagents, and conditions are employed. The protocols described are presented as self-validating systems, grounded in authoritative literature to ensure reliability and reproducibility.
Strategic Approaches to N-Alkylation of Anilines
The formation of the C-N bond to create N-alkyl anilines can be achieved through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, functional group tolerance, and atom economy.[1] The primary modern methodologies focus on catalytic processes that offer high efficiency and sustainability.
The general workflow for any N-alkylation synthesis follows a logical progression from reaction setup to product isolation and characterization.
Caption: General experimental workflow for N-alkylation synthesis.
Reductive Amination: The Workhorse of C-N Bond Formation
Reductive amination is arguably the most versatile and widely employed method for N-alkylation.[1] It involves the reaction of an aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target N-alkylated amine.[1] This one-pot process is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[5]
Mechanistic Rationale
The process hinges on two distinct steps occurring in a single pot: imine formation and reduction.
Caption: Conceptual pathway for reductive amination.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the starting aldehyde, yet reactive enough to reduce the imine as it forms. This selectivity minimizes the formation of alcohol byproducts from the reduction of the carbonyl starting material.[6] Other reducing systems, such as H₂ with a metal catalyst (e.g., Pd/C), are also highly effective.[5][7]
Field-Proven Protocol: Pd/C-Catalyzed Reductive Amination
This protocol demonstrates a green and efficient method using a recyclable palladium on carbon (Pd/C) catalyst with ammonium formate as an in situ hydrogen donor.[5]
Objective: To synthesize a mono-N-alkyl aniline from an aniline derivative and an aldehyde.
Materials:
-
Aniline derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.05-0.1 eq)
-
Ammonium formate (5.0 eq)
-
Solvent: 2-Propanol/Water (10:1 v/v)
Step-by-Step Methodology:
-
To a flask containing Pd/C (0.1 eq), add a solution of ammonium formate (5.0 eq) in water.
-
Add 2-propanol to the flask, resulting in a 10:1 2-propanol/water solvent system.
-
Stir the mixture for 1 minute to activate the catalyst.
-
Add the aniline derivative (1.0 eq) and the aldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 10-60 minutes.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can then be purified by silica gel column chromatography to yield the pure N-alkyl aniline.
Causality Insight: The use of ammonium formate as a hydrogen transfer reagent in the presence of Pd/C is an example of transfer hydrogenation. It provides a safer and more convenient alternative to using gaseous hydrogen.[5] The aqueous alcohol solvent system is environmentally benign and allows for smooth, selective reactions at room temperature with excellent yields.[5][7] The Pd/C catalyst is heterogeneous, making it easily recoverable by simple filtration and reusable for multiple cycles without significant loss of activity.[5]
N-Alkylation via Borrowing Hydrogen Catalysis
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a powerful and atom-economical method that uses alcohols as alkylating agents.[8][9] This process is highly sustainable as it produces only water as a byproduct. The reaction is typically catalyzed by transition metal complexes based on ruthenium, iridium, manganese, nickel, or cobalt.[8][10][11][12]
The Catalytic Cycle: An Elegant Symphony of Oxidation and Reduction
The BH mechanism is a tandem reaction sequence elegantly mediated by a single metal catalyst.
-
Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde.
-
Condensation: The in situ-generated aldehyde reacts with the aniline to form an imine, releasing a molecule of water.
-
Reduction: The catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkyl aniline and regenerating the active catalyst.
Caption: The catalytic cycle of Borrowing Hydrogen N-alkylation.
Comparative Performance of Catalytic Systems
A variety of non-precious, earth-abundant metal catalysts have been developed, offering cost-effective and sustainable alternatives to noble metals like ruthenium and iridium.[9][11][13]
| Catalyst System | Alkylating Agent | Amine | Conditions | Yield (%) | Reference |
| Mn-Pincer Complex | Benzyl Alcohol | Aniline | 110 °C, t-BuOK, Toluene | ~90% | [12] |
| Ni(COD)₂ / KOH | Benzyl Alcohol | Aniline | 110 °C, KOH, Dioxane | High | |
| CoNₓ@NC | Benzyl Alcohol | Aniline | 140 °C, t-BuOK, Toluene | ≤99% | [9][10] |
| Zn(II)-Azo Ligand | Benzyl Alcohol | Aniline | 120 °C, Base, 16h | 64-79% | [11] |
| [RuCl₂(p-cymene)]₂ | Carbohydrate Alcohol | Aniline | 140 °C, K₂CO₃, p-xylene | High | [8] |
Causality Insight: The choice of base (e.g., t-BuOK, KOH) is crucial. It facilitates the deprotonation steps within the catalytic cycle, particularly the alcohol oxidation and amine condensation steps. The high temperatures are typically required to drive the initial alcohol dehydrogenation, which is often the rate-limiting step. The development of catalysts based on manganese, nickel, and cobalt is driven by the need for more economical and environmentally friendly industrial processes.[9][12]
Representative Protocol: Manganese-Catalyzed N-Alkylation
This protocol is adapted from methodologies using defined manganese pincer complexes.[12]
Objective: To achieve selective mono-N-alkylation of an aniline with a primary alcohol.
Materials:
-
Aniline (1.0 eq)
-
Primary Alcohol (1.2 eq)
-
Manganese Pincer Catalyst (e.g., Complex 1 in[12]) (0.03 eq)
-
Potassium tert-butoxide (t-BuOK) (0.75 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube under an argon atmosphere, add the manganese catalyst (0.03 eq), t-BuOK (0.75 eq), and a stirring bar.
-
Add anhydrous toluene, followed by the aniline (1.0 eq) and the alcohol (1.2 eq).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Tool
While the previous methods use carbonyls or alcohols, the Buchwald-Hartwig amination provides a powerful pathway for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide (e.g., triflate).[14][15][16] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[14][15]
The Palladium Catalytic Cycle
The mechanism involves a Pd(0)/Pd(II) cycle. The choice of phosphine ligand is paramount to the success of the reaction, with bulky, electron-rich ligands generally promoting the key steps of the cycle.[15][17]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure based on established methods.[17]
Objective: To couple an aryl bromide with a primary or secondary amine.
Materials:
-
Aryl Bromide (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02-0.05 eq)
-
Phosphine Ligand (e.g., BINAP, XPhos) (0.04-0.10 eq)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
Step-by-Step Methodology:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl bromide and the anhydrous solvent.
-
Add the amine to the mixture.
-
Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC/GC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Causality Insight: The base plays a dual role: it deprotonates the amine to form the more nucleophilic amide in the catalytic cycle and neutralizes the H-X acid formed.[15] Bulky phosphine ligands accelerate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[15][17]
Characterization and Purification
The successful synthesis of N-alkyl aniline derivatives must be confirmed by rigorous characterization and purification.
-
Purification: Column chromatography on silica gel is the most common method for purifying N-alkyl anilines. A solvent system of hexane and ethyl acetate is typically used, with the polarity adjusted based on the specific product.[1][18][19]
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Key signals to identify include the new N-alkyl protons and the shift in the aromatic signals upon alkylation.[20]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful alkylation.
-
Infrared (IR) Spectroscopy: Can show the disappearance of the primary amine N-H stretches (two bands) and the appearance of a secondary amine N-H stretch (one band, if applicable). The C-N stretching frequency can also be observed.[20]
-
Conclusion
The synthesis of N-alkyl aniline derivatives is a mature yet continually evolving field. Modern catalytic methods, particularly reductive amination and borrowing hydrogen strategies, have provided scientists with highly efficient, selective, and sustainable tools. These approaches, along with the robust Buchwald-Hartwig amination, empower researchers in drug discovery and materials science to readily access a vast chemical space. A thorough understanding of the mechanisms and the rationale behind specific experimental conditions is paramount for troubleshooting, optimization, and innovation in this vital area of organic synthesis.
References
-
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications. [Link][5]
-
Catalytic N-Alkylation of Anilines. ResearchGate. [Link][13]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link][21]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][6]
-
Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Royal Society of Chemistry. [Link][8]
-
Efficient nickel-catalysed N-alkylation of amines with alcohols. Royal Society of Chemistry. [Link]
-
N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoN Nanoparticles on N-Doped Carbon. Synfacts. [Link][10]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link][11]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. [Link]
-
Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. Nopr.niscair.res.in. [Link]
-
Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. National Institutes of Health. [Link][9]
-
One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. National Institutes of Health. [Link][7]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate. [Link][22]
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Royal Society of Chemistry. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health. [Link][12]
-
Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link][17]
-
Chapter 3: Synthetic Methods for Primary Anilines. Books.google.com. [https://books.google.com/books?id=0sHnEAAAQBAJ&pg=PA59&lpg=PA59&dq=buchwald+hartwig+amination+of+aniline&source=bl&ots=w1b5t1K5_u&sig=ACfU3U36Q77u-J_X1q-v8kR_z_w_Zg&hl=en&sa=X&ved=2ahUKEwj7o87o8vGEAxV2jYkEHX4qD-o4ChDoAXoECAgQAw#v=onepage&q=buchwald hartwig amination of aniline&f=false]( hartwig amination of aniline&f=false)[16]
-
Aniline replacement in drug-like compounds. Cresset Group. [Link][3]
-
Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Royal Society of Chemistry. [Link][18]
-
Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link][2]
-
Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Core.ac.uk. [Link][20]
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Beyond the Basic SDS: A Technical Whitepaper on the Handling, Toxicology, and Structural Dynamics of 4-(methylphenylamino)-1-butanol
Executive Summary
As a Senior Application Scientist overseeing the synthesis of complex active pharmaceutical ingredients (APIs), I frequently encounter bifunctional intermediates that defy standard safety categorizations. 4-(methylphenylamino)-1-butanol (CAS: 169556-13-2) is one such compound. Fusing an N-alkylated aniline core with a terminal aliphatic alcohol, it serves as a highly versatile building block in drug development. However, this structural duality necessitates a nuanced approach to occupational safety. This whitepaper transcends a traditional Safety Data Sheet (SDS), offering researchers a deep dive into the physicochemical causality, toxicological mechanisms, and self-validating handling protocols required for this chemical.
Physicochemical Profiling & Structural Causality
To handle a chemical safely, one must first understand why it behaves as it does. The parent structure, N-methylaniline, is a volatile, highly toxic liquid. By appending a 4-hydroxybutyl chain to the nitrogen, we fundamentally alter the compound's physical state and hazard profile.
The terminal hydroxyl group facilitates intermolecular hydrogen bonding, which drastically reduces vapor pressure and increases the boiling point to approximately 298 °C[1]. While this mitigates the acute inhalation hazard at ambient temperatures compared to lighter anilines, the lipophilic phenyl ring ensures that dermal penetration remains a critical risk vector.
Table 1: Quantitative Physicochemical and Hazard Profile
| Property / Metric | Value / Classification | Causality / Implication |
| CAS Registry Number | 169556-13-2 | Unique identifier for the bifunctional intermediate. |
| Molecular Weight | 179.26 g/mol | Moderate size; readily crosses biological membranes. |
| Boiling Point | ~298.0 °C (at 760 mmHg) | High BP due to H-bonding; low volatility at room temp[1]. |
| Density | 1.028 g/cm³ | Slightly denser than water; will partition in biphasic extractions[1]. |
| LogP (Estimated) | 2.0 - 2.5 | Lipophilic enough for rapid dermal absorption. |
| GHS Acute Toxicity (Dermal) | Category 3 (H311) | Systemic toxicity risk via skin contact. |
| GHS STOT-RE | Category 2 (H373) | Risk of cumulative hematotoxicity (blood/spleen). |
Toxicological Dynamics: The Methemoglobinemia Pathway
The most insidious hazard of aniline derivatives is their hematotoxicity. In my experience, relying solely on standard PPE without understanding the metabolic fate of these compounds leads to dangerous complacency.
When 4-(methylphenylamino)-1-butanol is absorbed systemically, the tertiary amine is targeted by hepatic cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2). This Phase I metabolism yields a reactive N-hydroxy metabolite. This intermediate enters erythrocytes and undergoes a co-oxidation reaction with Oxyhemoglobin (Fe2+), converting it to Methemoglobin (Fe3+), which cannot bind oxygen.
Crucially, this reaction produces an arylnitroso intermediate that is subsequently reduced back to the hydroxylamine by NADPH flavin reductase. This creates a futile redox cycle where a single molecule of the metabolite can oxidize multiple hemoglobin molecules, rapidly leading to tissue hypoxia and cyanosis ()[2]. Fortunately, the presence of the terminal hydroxyl group in 4-(methylphenylamino)-1-butanol provides a competing Phase II detoxification pathway (glucuronidation), slightly buffering the toxicity compared to unsubstituted N-methylaniline.
Metabolic activation and futile redox cycling of aniline derivatives leading to methemoglobinemia.
Experimental Protocol: Self-Validating Methemoglobinemia Screening
Before scaling up reactions involving novel aniline derivatives, our lab employs a self-validating in vitro assay to quantify their methemoglobin-inducing potential. This protocol is designed with internal causality checks to prevent false positives from background oxidation.
Objective: Quantify the conversion of oxyhemoglobin to methemoglobin following microsomal activation of 4-(methylphenylamino)-1-butanol.
Step-by-Step Methodology:
-
Microsomal Activation (Phase I): Incubate 50 µM of 4-(methylphenylamino)-1-butanol with human liver microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system in 0.1 M phosphate buffer (pH 7.4) for 30 minutes at 37 °C. Causality: This step simulates hepatic CYP450 N-oxidation, generating the reactive hydroxylamine required for toxicity.
-
Erythrocyte Incubation: Transfer the microsomal reaction mixture to a suspension of washed human erythrocytes (adjusted to 10 g/dL hemoglobin) and incubate for an additional 60 minutes.
-
Lysis and Spectrophotometry: Lyse the erythrocytes using 1% Triton X-100. Measure the absorbance of the lysate at 630 nm. Causality: Methemoglobin exhibits a distinct, highly specific absorption peak at 630 nm, whereas normal oxyhemoglobin does not, allowing for precise spectrophotometric quantification.
-
Self-Validation (The Reversal Control): To ensure the 630 nm signal is genuinely methemoglobin and not an assay artifact, add 10 µM Methylene Blue to an aliquot of the lysate. Methylene Blue acts as an artificial electron acceptor for NADPH methemoglobin reductase, rapidly reducing Fe3+ back to Fe2+. If the 630 nm peak does not disappear upon Methylene Blue addition, the assay is flagged for spectral interference.
Emergency Response & Decontamination Workflow
Given the dermal toxicity of 4-(methylphenylamino)-1-butanol, spill response must be calculated and immediate. Because it is a tertiary amine, standard aqueous cleanup is insufficient and can spread the lipophilic compound. We utilize a dilute acidic wash to protonate the amine, converting it into a highly water-soluble ammonium salt for safe extraction and disposal.
Step-by-step laboratory spill response and chemical neutralization workflow for amine derivatives.
References
-
Title: Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source: Chemical Research in Toxicology / PubMed Central (PMC) URL: [Link]
Sources
A Comparative Analysis of 4-(Methylamino)butanol and 4-(Methylphenylamino)butanol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive comparison of 4-(methylamino)butanol and its N-phenyl substituted analogue, 4-(methylphenylamino)butanol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical structures, physicochemical properties, synthesis methodologies, and potential biological and toxicological profiles. While extensive data is available for 4-(methylamino)butanol, this guide will also provide reasoned estimations and comparative insights for 4-(methylphenylamino)butanol based on established principles of organic chemistry and data from structurally related compounds, given the limited specific experimental information for the latter.
Introduction: Structural and Electronic Distinctions
At their core, both 4-(methylamino)butanol and 4-(methylphenylamino)butanol share a common butanol backbone with a methylamino group at the 4-position. The fundamental distinction lies in the substitution on the nitrogen atom: a methyl group in the former and an additional phenyl group in the latter. This seemingly simple structural modification profoundly influences the electronic properties, reactivity, and potential biological activity of the molecule.
4-(Methylamino)butanol is a simple aliphatic amino alcohol. The nitrogen's lone pair of electrons is localized, rendering it a relatively strong base and a good nucleophile.
4-(Methylphenylamino)butanol , on the other hand, is an N-aryl amino alcohol. The nitrogen's lone pair of electrons can be delocalized into the aromatic π-system of the phenyl ring through resonance.[1] This delocalization reduces the electron density on the nitrogen, making it a weaker base and a less potent nucleophile compared to its aliphatic counterpart.[2][3] This fundamental electronic difference is the primary driver for the variations in their chemical behavior and properties discussed throughout this guide.
Caption: Chemical structures of 4-(methylamino)butanol and 4-(methylphenylamino)butanol.
Physicochemical Properties: A Comparative Overview
The structural differences between these two molecules directly translate to distinct physicochemical properties. The following table summarizes key properties for 4-(methylamino)butanol and provides predicted or estimated values for 4-(methylphenylamino)butanol based on its structure and data from analogous compounds.
| Property | 4-(Methylamino)butanol | 4-(Methylphenylamino)butanol (Predicted/Estimated) |
| Molecular Formula | C5H13NO[4] | C11H17NO |
| Molecular Weight | 103.16 g/mol [4] | 179.26 g/mol |
| CAS Number | 42042-68-2[4] | Not readily available |
| Appearance | Colorless to light yellow liquid[5] | Likely a viscous liquid or low-melting solid |
| Boiling Point | 87 °C at 9 Torr[5] | Significantly higher due to increased molecular weight and van der Waals forces |
| Solubility | Soluble in water and polar organic solvents[6] | Lower water solubility, good solubility in organic solvents |
| pKa (of conjugate acid) | ~10-11 (typical for secondary alkylamines) | ~4-5 (typical for N-alkylanilines)[1] |
Synthesis Methodologies
The synthetic approaches to these two compounds differ based on the nature of the N-substituent.
Synthesis of 4-(Methylamino)butanol
A common and well-documented method for the synthesis of 4-(methylamino)butanol involves the N-alkylation of 4-amino-1-butanol.
Protocol: Synthesis of 4-(Methylamino)butanol from 4-Amino-1-butanol
-
Formylation: 4-Amino-1-butanol is reacted with an excess of ethyl formate in ethanol under reflux conditions to yield the N-formyl intermediate.[5]
-
Reduction: The crude N-formyl intermediate is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent like tetrahydrofuran (THF) to yield 4-(methylamino)butanol.[5]
-
Workup and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is concentrated. The crude product can be purified by distillation under reduced pressure.
Caption: Synthetic workflow for 4-(methylamino)butanol.
Proposed Synthesis of 4-(Methylphenylamino)butanol
Specific literature detailing the synthesis of 4-(methylphenylamino)butanol is scarce. However, a plausible route can be designed based on general methods for the synthesis of N-aryl-N-alkylamino alcohols. A common approach involves the N-arylation of an appropriate amino alcohol or the alkylation of an N-alkylaniline.
Proposed Protocol: Synthesis of 4-(Methylphenylamino)butanol via Nucleophilic Substitution
-
Reaction Setup: N-methylaniline is reacted with a 4-halobutanol (e.g., 4-chloro-1-butanol or 4-bromo-1-butanol) in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: The reaction mixture is heated to promote the nucleophilic substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 4-(methylphenylamino)butanol.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of these compounds.
4-(Methylamino)butanol
-
¹H NMR (CDCl₃): The proton NMR spectrum of 4-(methylamino)butanol is well-characterized. Expected signals include a triplet for the methylene protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons adjacent to the nitrogen (~2.6 ppm), a singlet for the N-methyl protons (~2.4 ppm), and multiplets for the two central methylene groups (~1.5-1.7 ppm).[5]
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol and N-H stretch of the secondary amine. A C-N stretching vibration will be observed in the 1000-1250 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 103. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl radical.[7]
4-(Methylphenylamino)butanol (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be more complex due to the presence of the aromatic ring. Signals for the aromatic protons will appear in the range of ~6.5-7.5 ppm. The signals for the butanol chain will be present, with potential shifts due to the electronic influence of the N-phenyl group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the four carbons of the butanol chain and six signals for the aromatic carbons (some may overlap depending on symmetry).
-
IR Spectroscopy: Similar to its aliphatic counterpart, a broad O-H stretching band is expected. The N-H stretch will be absent as it is a tertiary amine. Characteristic C-H stretching and bending vibrations for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 690-900 cm⁻¹, respectively. The C-N stretching vibration will also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 179. Fragmentation of aromatic amines is often directed by the aromatic ring, and cleavage of the bond beta to the amine group is a common pathway.[8]
Comparative Reactivity and Potential Applications
The differing electronic nature of the nitrogen atom in these two compounds dictates their reactivity and potential applications.
4-(Methylamino)butanol acts as a typical secondary amine and primary alcohol. Its nucleophilic nitrogen can participate in various reactions, such as acylation, alkylation, and condensation reactions. The hydroxyl group can undergo oxidation, esterification, and etherification. Due to its bifunctional nature, it can be a useful building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
4-(Methylphenylamino)butanol , with its less basic and less nucleophilic nitrogen, will exhibit different reactivity. The lone pair's involvement in resonance with the phenyl ring makes it less available for reactions typical of aliphatic amines. However, the aromatic ring itself can undergo electrophilic substitution reactions, with the N-methyl-4-hydroxybutyl group acting as an ortho-, para-directing group. The presence of the aniline moiety suggests potential applications in areas where this structural motif is important, such as in the synthesis of dyes, polymers, and certain classes of biologically active molecules. Aryl amino alcohols are a known pharmacophore in some antimalarial drugs.[9][10]
Biological Activity and Toxicological Profile: A Comparative Perspective
The introduction of a phenyl group can significantly alter the biological and toxicological properties of a molecule.
4-(Methylamino)butanol , as a simple aliphatic amino alcohol, is expected to have a toxicological profile related to its basicity and potential to cause skin and eye irritation.[11]
4-(Methylphenylamino)butanol , being an aniline derivative, warrants more careful consideration regarding its toxicological profile. Aromatic amines as a class are known to have a higher potential for toxicity, including methemoglobinemia and carcinogenicity, often following metabolic activation.[12] While no specific toxicity data for 4-(methylphenylamino)butanol is readily available, it is prudent to handle it with appropriate precautions, assuming a higher level of toxicity compared to its aliphatic analog.
Studies have shown that an additional phenyl group can greatly increase the cytotoxicity of amino alcohols.[13] Furthermore, N-aryl amino acids, which share structural similarities, have been investigated for their antibacterial activities.[14]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.in [brainly.in]
- 3. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 4. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 5. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. neovarsity.org [neovarsity.org]
- 10. QSAR models - ECHA [echa.europa.eu]
- 11. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 12. article.imrpress.com [article.imrpress.com]
- 13. acdlabs.com [acdlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Application Note: Synthesis of N-(4-hydroxybutyl)-N-methylaniline
Executive Summary & Strategic Rationale
This guide details the optimized synthesis of N-(4-hydroxybutyl)-N-methylaniline (Target) from N-methylaniline (Starting Material). This transformation is a critical step in the production of lipophilic dye couplers and pharmaceutical linkers.
The Central Challenge: The reaction involves the alkylation of a secondary amine with 4-chloro-1-butanol . The primary failure mode in this synthesis is not the lack of reactivity, but the competing intramolecular cyclization of the alkylating agent. Under basic conditions, 4-chloro-1-butanol rapidly cyclizes to form Tetrahydrofuran (THF) , consuming the reagent before it can alkylate the amine.
The Solution: To suppress THF formation and favor intermolecular N-alkylation, this protocol utilizes a Finkelstein-assisted SN2 reaction . By introducing catalytic potassium iodide (KI), we generate the highly reactive 4-iodo-1-butanol in situ, which reacts with N-methylaniline significantly faster than the chloro-analog cyclizes.
Reaction Mechanism & Pathway Analysis
The success of this protocol relies on kinetic control. The diagram below illustrates the competing pathways and the catalytic intervention of Iodide.
Caption: Kinetic competition between intramolecular cyclization (Red) and Iodide-catalyzed intermolecular alkylation (Green).
Experimental Protocol
Reagents & Materials Table
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Purity |
| N-Methylaniline | Substrate | 1.0 | 107.15 | 0.989 | >98% |
| 4-Chloro-1-butanol | Alkylating Agent | 1.2 | 108.57 | 1.008 | >95% |
| Potassium Carbonate | Base (Acid Scavenger) | 1.5 | 138.21 | Solid | Anhydrous |
| Potassium Iodide | Catalyst | 0.1 | 166.00 | Solid | >99% |
| DMF | Solvent | N/A | 73.09 | 0.944 | Anhydrous |
Critical Note on Base Selection: Do not use strong bases like NaH or KOH. These will deprotonate the alcohol of the alkylating agent, accelerating THF formation. K₂CO₃ is mild enough to buffer the HCl generated without rapidly deprotonating the alcohol.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Charging: Add N-methylaniline (10.7 g, 100 mmol) and DMF (50 mL) to the flask. Stir to dissolve.
-
Catalyst & Base: Add Potassium Iodide (1.66 g, 10 mmol) and Potassium Carbonate (20.7 g, 150 mmol). The mixture will be a suspension.
-
Reagent Addition: Add 4-chloro-1-butanol (13.0 g, 120 mmol) via syringe.
Phase 2: Reaction & Monitoring
-
Heating: Heat the mixture to 90°C .
-
Why 90°C? This temperature is sufficient to drive the SN2 reaction of the iodide intermediate but low enough to minimize thermal degradation of the DMF.
-
-
Duration: Stir vigorously for 12–16 hours .
-
Monitoring (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm) and Iodine stain.
-
Endpoint: Disappearance of N-methylaniline (Rf ~0.6). The product will appear as a more polar spot (Rf ~0.3).
-
Phase 3: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour into Water (200 mL) to dissolve inorganic salts and DMF.
-
Extraction: Extract with Ethyl Acetate (3 x 75 mL).
-
Note: The product is lipophilic. The aqueous layer contains DMF and K₂CO₃.
-
-
Washing: Wash the combined organic layers with Water (2 x 100 mL) to remove residual DMF, followed by Brine (1 x 50 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a viscous yellow oil.
Phase 4: Purification
-
Distillation: For high purity, perform vacuum distillation.
-
Boiling Point: Expected range 160–170°C at 2 mmHg.
-
Alternative: If distillation is unavailable, purify via silica gel column chromatography (Gradient: 0% → 30% EtOAc in Hexane).
-
Operational Workflow
Caption: Operational workflow for the synthesis of N-(4-hydroxybutyl)-N-methylaniline.
Quality Control & Characterization
Verify the identity of the synthesized product using the following parameters.
| Technique | Expected Signal / Characteristic |
| Appearance | Pale yellow to amber viscous oil. |
| ¹H NMR (CDCl₃) | δ 7.2 (m, 2H, Ar-H), δ 6.7 (m, 3H, Ar-H) δ 3.65 (t, 2H, -CH₂OH ) δ 3.35 (t, 2H, N-CH₂ -) δ 2.92 (s, 3H, N-CH₃ ) δ 1.6-1.7 (m, 4H, alkyl chain) |
| IR Spectroscopy | 3350-3400 cm⁻¹ (Broad, O-H stretch) 2950 cm⁻¹ (C-H stretch) 1600, 1500 cm⁻¹ (Aromatic C=C) |
| HPLC Purity | >98% (Area %) at 254 nm.[1][2] |
Troubleshooting & Optimization
-
Low Conversion: If the reaction stalls, add an additional 0.1 eq of KI. The catalyst may have been poisoned or lost.
-
Emulsions during Workup: DMF can cause emulsions. Add more water or a small amount of saturated brine to break the emulsion.
-
Product Coloration: Anilines oxidize easily. Perform the reaction under Nitrogen and store the product in the dark.
Safety & Compliance (HSE)
-
N-Methylaniline: Toxic by inhalation, in contact with skin, and if swallowed (H301+H311+H331). Possible carcinogen.[3] Use a fume hood and nitrile gloves [1].
-
4-Chloro-1-butanol: Vesicant and toxic. Can form THF (flammable) if treated with strong base.
-
DMF: Reprotoxic. Avoid skin contact.
References
-
National Center for Biotechnology Information. (2025).[4][5][6][7] PubChem Compound Summary for CID 7515, N-Methylaniline. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Lieber, L., & Graulich, N. (2020). Thinking in Alternatives: Cyclization of Halo-alcohols. Journal of Chemical Education.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. n-Butyl-N-methylaniline | C11H17N | CID 577473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-butyl-N-(4-hydroxybutyl)nitrosamine | C8H18N2O2 | CID 19665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Selective N-Alkylation of Aniline Derivatives with 4-Bromo-1-Butanol
This Application Note is designed to address the specific synthetic challenge of N-alkylating aniline derivatives with 4-bromo-1-butanol. It prioritizes the mitigation of the dominant side reaction—tetrahydrofuran (THF) formation—and provides a robust, field-tested protocol.
Executive Summary & Core Challenge
The N-alkylation of aniline with 4-bromo-1-butanol is deceptively simple. While it appears to be a standard
The "THF Trap":
-
Intramolecular Rate (
): The formation of a 5-membered ring (THF) is entropically favored and extremely fast ( in base). -
Intermolecular Rate (
): The desired reaction with aniline is bimolecular and concentration-dependent.
Success Strategy: To achieve high yields, the protocol must suppress alkoxide formation (which triggers cyclization) while maintaining sufficient basicity to scavenge the HBr byproduct. This guide presents a Finkelstein-Assisted/Weak-Base Protocol designed to favor the intermolecular pathway.
Reaction Mechanism & Kinetic Competition
The following diagram illustrates the kinetic competition between the desired N-alkylation and the parasitic THF formation.
Caption: Kinetic competition between Finkelstein-activated N-alkylation and base-mediated cyclization to THF.
Optimization Strategy (The "Why")
Base Selection: The Critical Variable
-
Avoid: Strong inorganic bases (NaOH, KOH, NaH) or alkoxides (
). These will deprotonate the alcohol (pKa ~16) of 4-bromo-1-butanol, causing immediate cyclization to THF. -
Select: Weak, non-nucleophilic bases. Sodium Bicarbonate (
) or DIPEA (Hünig's Base) are ideal. They are basic enough to neutralize the HBr generated (driving the equilibrium) but not basic enough to significantly deprotonate the alcohol.
The Finkelstein Effect (Catalytic Iodide)
Adding Sodium Iodide (NaI) is essential. It converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
Benefit: The iodide is a better leaving group, accelerating the intermolecular reaction with aniline (
) relative to the cyclization rate ( ), provided the alcohol remains protonated.
Concentration
High concentrations of aniline (1.0 M or higher) favor the bimolecular reaction over the unimolecular cyclization.
Experimental Protocol
Method A: Direct N-Alkylation (Recommended)
Best for: Rapid synthesis when ~60-70% yield is acceptable.
Materials:
-
Aniline Derivative (1.0 equiv)
-
4-Bromo-1-butanol (1.5 equiv) — Excess used to account for some THF loss.
-
Sodium Iodide (NaI) (0.2 equiv) — Catalyst.
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) — High dielectric constant favors SN2.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Aniline derivative (5.0 mmol, 1.0 eq) in Acetonitrile (5.0 mL, 1.0 M concentration).
-
Activation: Add Sodium Iodide (1.0 mmol, 0.2 eq) and DIPEA (7.5 mmol, 1.5 eq). Stir at room temperature for 5 minutes.
-
Addition: Add 4-Bromo-1-butanol (7.5 mmol, 1.5 eq) in a single portion.
-
Reaction: Heat the mixture to 60°C (oil bath temperature).
-
Note: Do not reflux vigorously (MeCN bp 82°C). 60°C is sufficient to drive the reaction without accelerating thermal elimination/cyclization excessively.
-
-
Monitoring: Monitor by TLC or LC-MS at 4 hours.
-
Observation: You may see a spot for the product and a baseline spot (salt). The 4-bromo-1-butanol spot will disappear (converted to product or THF). If aniline remains after 12h, add another 0.5 eq of alkylating agent.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (30 mL).
-
Wash with Water (2 x 15 mL) to remove DIPEA salts and NaI.
-
Wash with Brine (1 x 15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Caution: Do not apply high heat during concentration; the product can be sensitive.
-
-
Purification: Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10%
40% EtOAc). The product is more polar than the starting aniline.
-
Method B: The "Protected" Route (High Purity)
Best for: Valuable anilines or when Method A fails. Concept: Use 4-bromobutyl acetate instead of the alcohol. The ester cannot cyclize to THF.
-
Alkylation: React Aniline + 4-bromobutyl acetate +
+ NaI in DMF at 80°C. (Yields are typically >85%). -
Hydrolysis: Treat the isolated intermediate with LiOH in THF/Water (1:1) at RT for 2 hours to reveal the alcohol.
-
Result: Pure N-(4-hydroxybutyl)aniline with no THF side-product issues.
Quantitative Data Summary
| Parameter | Method A (Direct) | Method B (Protected) |
| Reagent | 4-Bromo-1-butanol | 4-Bromobutyl acetate |
| Base | DIPEA (Weak) | |
| Catalyst | NaI (0.2 eq) | NaI (0.2 eq) |
| Solvent | MeCN | DMF |
| Temp | 60°C | 80°C |
| Typical Yield | 55 - 70% | 80 - 92% (2 steps) |
| Main Impurity | THF (Volatile, lost) | None |
Troubleshooting & Quality Control
Issue: Low Yield / High THF Formation
-
Cause: Base was too strong or temperature too high.
-
Fix: Switch to Method B (Protected Route) or lower temperature to 40°C and extend time. Ensure the base is strictly non-nucleophilic (DIPEA).
Issue: Dialkylation (N,N-bis(4-hydroxybutyl)aniline)
-
Cause: Excess alkylating agent or aniline is too nucleophilic.
-
Fix: Use a slight excess of Aniline (1.2 eq) relative to the bromide, or strictly control stoichiometry.
Issue: O-Alkylation (if Aniline has phenol groups)
-
Fix: N-alkylation is kinetically favored for anilines vs phenols in neutral/weakly basic conditions. Do not use
if a phenol is present; stick to DIPEA.
References
-
Side Reaction Kinetics (THF Formation)
-
Source: "Sustainable aromatic polyesters with 1,5-disubstituted indole units." Polymer Chemistry, 2021.[1]
- Relevance: Documents the failure of reacting 4-bromo-1-butanol with nitrogen nucleophiles using due to rapid THF form
-
-
Finkelstein Conditions for Aniline Alkylation
- Source: "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation." Advanced Synthesis & Catalysis, 2010.
-
General N-Alkylation Protocols
- Source: BenchChem Application Notes: "N-Acylation and N-Alkylation of Halogen
Sources
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing N-(4-hydroxybutyl)-N-methylaniline
Introduction: The Versatility of Azo Dyes and the Role of Functionalized Coupling Components
Azo compounds, characterized by the vibrant chromophoric azo bond (-N=N-), represent the most extensive and versatile class of synthetic dyes.[1][2][3] Their applications are ubiquitous, spanning across the textile, printing, food, and cosmetic industries.[3][4] In recent years, the functional scope of azo dyes has expanded significantly into biomedical sciences, where they are explored for applications in drug delivery, bioimaging, and photopharmacology.[1][2][5]
The synthesis of azo dyes is classically achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[3][4][6] The final properties of the dye—such as its color, solubility, and binding affinity—are intricately determined by the molecular architecture of both the diazonium salt and the coupling component.
This guide focuses on the use of N-(4-hydroxybutyl)-N-methylaniline as a sophisticated coupling component. The inclusion of a terminal hydroxyl group on the N-alkyl chain offers a valuable site for post-synthetic modification. This functional handle allows for the potential covalent linkage to substrates, the attachment of bioactive molecules, or the tuning of solubility, making the resulting dyes particularly interesting for advanced materials and drug development applications.
The Core Chemistry: Mechanism of Azo Synthesis
The formation of an azo dye is a classic example of electrophilic aromatic substitution. The process is logically divided into two distinct, temperature-sensitive stages.
Stage 1: Diazotization
In the initial step, a primary aromatic amine is converted into a highly reactive aryl diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7][8]
R-Ar-NH₂ + NaNO₂ + 2HCl → R-Ar-N₂⁺Cl⁻ + NaCl + 2H₂O
The reaction is highly exothermic and must be conducted at low temperatures, typically between 0-5 °C.[6][9] This critical temperature control is necessary to prevent the thermally unstable diazonium salt from decomposing, which would result in the evolution of nitrogen gas and the formation of unwanted phenolic byproducts.[9][10]
Stage 2: Azo Coupling
The resulting aryl diazonium ion is a weak electrophile that readily reacts with an activated aromatic ring, such as N-(4-hydroxybutyl)-N-methylaniline. The powerful electron-donating N,N-disubstituted amino group of the coupling component activates the aromatic ring, directing the electrophilic attack of the diazonium ion preferentially to the para position.[11]
This electrophilic aromatic substitution reaction forms the thermodynamically stable azo linkage. The pH of the reaction medium is a critical parameter; for coupling with aromatic amines, the reaction is typically carried out in weakly acidic to neutral conditions to ensure the coupling component is sufficiently nucleophilic while preventing premature decomposition of the diazonium salt.[6][11]
Detailed Experimental Protocol: Synthesis of a Disperse Red Dye
This protocol details the synthesis of a representative disperse red azo dye from the diazotization of 4-nitroaniline and its subsequent coupling with N-(4-hydroxybutyl)-N-methylaniline.
Materials and Equipment
-
Reagents: 4-Nitroaniline, N-(4-hydroxybutyl)-N-methylaniline, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl, ~37%), Sodium Acetate (CH₃COONa), Ethanol, Methanol, Activated Charcoal.
-
Equipment: Magnetic stirrer with stir bar, beakers (100 mL, 250 mL), Erlenmeyer flasks, graduated cylinders, thermometer (-10 to 110 °C), ice-salt bath, Büchner funnel and flask, vacuum filtration setup, glass stirring rod, pH paper, melting point apparatus.
Critical Safety Precautions
-
Chemical Hazards: Primary aromatic amines (e.g., 4-nitroaniline) are toxic and should be handled with care.[9] Diazonium salts in their solid, dry state can be shock-sensitive and explosive; they should always be kept in solution and used immediately after preparation.[3][12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[15]
Step-by-Step Synthesis Workflow
-
In a 250 mL beaker, combine 1.38 g (0.01 mol) of 4-nitroaniline with 20 mL of water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice-salt bath using a magnetic stirrer. Maintain this temperature throughout the diazotization process.[12][16]
-
In a separate 100 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirring 4-nitroaniline hydrochloride solution over 10-15 minutes. Crucially, ensure the temperature does not rise above 5 °C. [15]
-
After the addition is complete, continue stirring the pale-yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.
-
In a separate 250 mL beaker, dissolve 1.95 g (0.01 mol) of N-(4-hydroxybutyl)-N-methylaniline in 25 mL of a 1:1 mixture of ethanol and water containing 1 mL of concentrated HCl.
-
Cool this coupling component solution to below 10 °C in the ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the N-(4-hydroxybutyl)-N-methylaniline solution.
-
A deep red precipitate should begin to form immediately. To facilitate the coupling, slowly add a solution of 5 g of sodium acetate in 20 mL of water to adjust the pH to a weakly acidic range (pH 4-5).
-
Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the reaction.[17]
-
Collect the crude red azo dye precipitate by vacuum filtration using a Büchner funnel.[12]
-
Wash the filter cake thoroughly with several portions of cold water (total of 100-150 mL) to remove any inorganic salts and unreacted starting materials.[12]
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with 50-60 mL) and heat the mixture gently on a hot plate until the dye completely dissolves.[10]
-
If the solution has suspended impurities, perform a hot gravity filtration.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, crystalline red dye by vacuum filtration. Wash the crystals with a small amount of cold ethanol and allow them to air dry completely.
-
-
Weigh the final dried product and calculate the percentage yield.
-
Determine the melting point of the purified dye.
-
Assess the purity using Thin-Layer Chromatography (TLC).
-
Record the UV-Vis spectrum in a suitable solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λmax).[18]
-
Obtain FTIR and NMR spectra to confirm the chemical structure.[18][19][20]
Visualization and Data Summary
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an azo dye.
Quantitative Data Summary Table
| Compound | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mol) | Role |
| 4-Nitroaniline | 138.12 | 1.38 | 0.01 | Primary Amine |
| N-(4-hydroxybutyl)-N-methylaniline | 195.29 | 1.95 | 0.01 | Coupling Component |
| Sodium Nitrite | 69.00 | 0.72 | 0.0105 | Diazotizing Agent Source |
| Product: Azo Dye | 342.38 | e.g., 2.91 | - | Theoretical Yield: 3.42 g |
Note: The final yield and λmax are dependent on experimental success and should be determined empirically.
Field Insights and Troubleshooting
-
The Criticality of Temperature: The most common point of failure in this synthesis is inadequate temperature control during diazotization. A rise above 5-10 °C leads to rapid decomposition of the diazonium salt, evidenced by the solution turning brown or black with visible gas evolution.[10] This drastically reduces the yield of the desired azo dye.
-
Importance of pH in Coupling: The pH adjustment with sodium acetate is not merely a suggestion; it is essential. The coupling reaction is pH-dependent. In highly acidic conditions, the concentration of the free amine form of the coupling component is too low for efficient reaction. By adding the sodium acetate buffer, the pH is raised to an optimal level for electrophilic substitution to occur.[6][11]
-
Purification Strategy: While crude azo dyes can be useful for some applications, high-purity compounds for research or drug development require purification. Recrystallization is the most common and effective method.[10][12] The key is to find a solvent where the dye is highly soluble when hot but sparingly soluble when cold. Ethanol or ethanol/water mixtures are often excellent choices for dyes of this type.[10][21] If the product appears oily or refuses to crystallize, it may be due to impurities; in such cases, column chromatography could be a viable alternative purification method.
-
Leveraging the Hydroxyl Group: The N-(4-hydroxybutyl) moiety is the key feature of this specific coupling component. This terminal alcohol can be subsequently esterified or converted to an ether, allowing the dye to be covalently linked to polymers, surfaces, or biologically active molecules. This opens avenues for creating novel functional materials, targeted therapeutic agents, or advanced diagnostic probes.[22]
References
- Technical Support Center: Synthesis of Azo Dyes - Benchchem.
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - Benchchem.
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020). Bentham Science.
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020). PubMed.
- An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black - Benchchem.
- Basic Principles, Methods and Application of Diazotization Titr
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports.
- Diazotis
- Biomedical Applications of Aromatic Azo Compounds. (2018). IIUM Repository (IRep).
- Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innov
- Reactive Chemical Hazards of Diazonium Salts. (2019).
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
- Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2006).
- Diazonium Salts - CAMEO Chemicals. NOAA.
- Chemistry of Azo Dyes. Scribd.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. (2024). Mustansiriyah Journal of Science.
- Azo Coupling - Organic Chemistry Portal.
- Safety D
- SAFETY D
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018). Journal of Biochemical Technology.
- Application Notes: Synthesis of Azo Compounds Using Aniline Deriv
- Suggestions required for efficient isolation and purification of azo pigments? (2021).
- The Synthesis of Azo Dyes - UNB.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Classifications, properties, recent synthesis and applic
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- 4. jchemrev.com [jchemrev.com]
- 5. irep.iium.edu.my [irep.iium.edu.my]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 18. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 19. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jbiochemtech.com [jbiochemtech.com]
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- 22. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Polyurethanes with N-Phenyldiethanolamine Derivatives: Synthesis, Cationomer Formation, and Stimuli-Responsive Matrices
Introduction & Mechanistic Overview
The engineering of advanced polyurethanes (PUs) for biomedical and specialized industrial applications relies heavily on the strategic selection of chain extenders[1]. N-phenyldiethanolamine (NPDEA, CAS: 120-07-0) is a specialized tertiary amine-containing diol that serves as a highly functional chain extender in step-growth polyurethane polymerization[2].
Unlike standard aliphatic chain extenders (e.g., 1,4-butanediol) which primarily build linear molecular weight, NPDEA integrates two critical structural motifs directly into the polyurethane hard segment:
-
A Bulky Phenyl Ring : Enhances the hydrophobic characteristics of the polymer chain[2]. This steric bulk drives stronger thermodynamic incompatibility between the non-polar soft segments and the highly polar hard segments, promoting robust microphase separation and improved mechanical toughness[3].
-
A Lewis Basic Tertiary Amine : Acts as a built-in functional site that can be reversibly protonated or permanently quaternized[4]. This enables the post-polymerization generation of waterborne polyurethane cationomers[5] and imparts stimuli-responsive properties (e.g., pH-dependent swelling for drug delivery, or acid-gas responsiveness for SO₂ sensors)[4][6].
Causality & Experimental Design: Why NPDEA?
In drug development and biomaterials, delivering payloads precisely requires matrices that respond to physiological triggers. Designing a PU matrix with NPDEA provides a self-contained solution:
-
Surfactant-Free Dispersions : Traditional waterborne PUs rely on dimethylolpropionic acid (DMPA) to create anionic dispersions[7]. However, anionic matrices repel negatively charged biological membranes. By neutralizing the tertiary amine of NPDEA with organic acids (e.g., acetic acid) or quaternizing it with alkyl halides, the PU is converted into a cationomer [4][5]. This allows the polymer to self-disperse in water without external surfactants, yielding cationic nanoparticles that exhibit superior cellular uptake and inherent antimicrobial properties.
-
Stimuli-Responsive Actuation : The tertiary amine acts as a proton sponge. In the acidic microenvironment of a tumor or inflamed tissue (pH 5.5–6.5), the NPDEA nitrogen protonates. The resulting electrostatic repulsion within the polymer network causes the matrix to swell, accelerating the diffusion-mediated release of encapsulated therapeutics[6]. Furthermore, the Lewis basicity of the amine allows these polymers to reversibly bind acidic gases, making them ideal for Love surface acoustic wave (SAW) gas microsensors[4].
Caption: Stimuli-responsive mechanism of NPDEA-polyurethanes under acidic or gas (SO₂) triggers.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of a waterborne NPDEA-polyurethane cationomer. The prepolymer method is utilized to ensure controlled hard-segment distribution[7][8].
Protocol 1: Synthesis of Isocyanate-Terminated Prepolymer
Objective: Form a highly controlled, NCO-capped prepolymer without premature crosslinking.
-
Drying : Dehydrate the macroglycol (e.g., Poly(tetramethylene ether) glycol, PTMEG, MW 1000) under vacuum at 80 °C for 2 hours to remove trace moisture, preventing urea formation and CO₂ bubbling.
-
Reaction : Cool the PTMEG to 60 °C and transfer to a 3-neck flask equipped with a mechanical stirrer and nitrogen inlet[3]. Add Isophorone diisocyanate (IPDI) at an NCO/OH molar ratio of 2:1.
-
Catalysis : Add 0.05 wt% of dibutyltin dilaurate (DBTDL) catalyst. Ramp temperature to 80 °C and stir for 2 hours.
-
Validation Check (Critical) : Titrate the unreacted NCO groups using the standard di-n-butylamine method[3]. Do not proceed to Protocol 2 until the measured NCO weight percentage (NCO-wt%) is within ±0.2% of the theoretical value.
Protocol 2: Chain Extension with NPDEA
Objective: Incorporate the tertiary amine and phenyl ring into the polyurethane backbone.
-
Preparation : Dissolve NPDEA (previously dried at 40 °C under vacuum) in a minimal amount of anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) to reduce viscosity[7].
-
Addition : Cool the prepolymer to 50 °C to control the exothermic reaction. Add the NPDEA solution dropwise over 30 minutes. The molar amount of NPDEA should target an NCO/OH ratio of ~1.05 to ensure slight NCO termination for final water extension.
-
Polymerization : Raise the temperature to 70 °C and stir for 3 hours.
-
Validation Check : Perform FT-IR spectroscopy. The reaction is complete when the NCO stretching band at 2270 cm⁻¹ nearly disappears, and strong urethane C=O (1700-1730 cm⁻¹) and N-H (3300 cm⁻¹) bands are established[3].
Protocol 3: Quaternization and Aqueous Dispersion
Objective: Convert the hydrophobic PU into a self-assembling waterborne cationomer.
-
Quaternization : Cool the NPDEA-extended PU to 40 °C. Add a stoichiometric amount of glacial acetic acid (or an alkyl halide like methyl iodide for permanent quaternization) relative to the tertiary amine content of NPDEA[4]. Stir for 30 minutes to form the cationomer.
-
Dispersion : Increase the stirring speed to 800 rpm. Slowly add deionized water (pre-chilled to 5 °C to minimize side reactions with residual NCO) dropwise until phase inversion occurs (transition from water-in-oil to oil-in-water dispersion)[7][8].
-
Final Extension : If residual NCO remains, add a dropwise solution of ethylenediamine (EDA) in water to chain-extend the particles and form polyurea linkages, locking the nanoparticle structure.
Caption: Workflow for synthesizing NPDEA-functionalized waterborne polyurethane cationomers.
Quantitative Data Presentation
The incorporation of NPDEA fundamentally alters the physical and chemical properties of the resulting polyurethane dispersion (PUD) compared to standard aliphatic or anionic systems.
| Property | Standard Anionic PUD (DMPA-based) | NPDEA Cationomer PUD | Mechanistic Causality |
| Chain Extender | 1,4-Butanediol + DMPA | NPDEA | Phenyl ring increases steric bulk; tertiary amine replaces carboxylic acid. |
| Zeta Potential | -35 mV to -50 mV | +30 mV to +45 mV | Protonation/quaternization of the NPDEA tertiary amine yields cationic surface charge[4]. |
| Particle Size | 50 – 100 nm | 80 – 150 nm | Bulky phenyl groups limit tight polymer chain packing during aqueous self-assembly. |
| Tensile Strength | ~ 25 MPa | ~ 35 MPa | Enhanced microphase separation between hard/soft segments due to NPDEA's hydrophobicity[3]. |
| Stimuli Response | Negligible | High (pH / Acid Gas) | Lewis basic nitrogen acts as a proton/gas acceptor, triggering matrix swelling[4][6]. |
| Biological Adhesion | Low (Repels cell membranes) | High (Binds cell membranes) | Electrostatic attraction between the cationic PU nanoparticles and anionic phospholipid bilayers. |
References
-
Chain Extender Evaluation for Polyurethanes Source: PCI Magazine URL:[Link]
-
Comparison of phase structures and surface free energy values for the coatings synthesised from linear polyurethanes and from waterborne polyurethane cationomers Source: Colloid and Polymer Science (Piotr Król et al., 2011) URL:[Link]
-
New Film-Forming Polyurethaneimide Cationomers Containing Quaternary Ammonium Groups for SO2 SAW Gas Microsensors Source: Macromolecules (Michel Awkal et al., 2004) URL:[Link]
-
Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives Source: MDPI Polymers URL:[Link]
-
Water-based polyurethane dispersions and their preparation Source: Justia Patents (US Patent Application) URL:[Link]
Sources
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- 2. Buy N-Phenyldiethanolamine | 120-07-0 [smolecule.com]
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- 4. researchgate.net [researchgate.net]
- 5. N-フェニルジエタノールアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. JP2022511531A - Water-based polyurethane dispersions and their preparation - Google Patents [patents.google.com]
Application Note: Coupling Reactions Involving 4-(N-methylanilino)butan-1-ol
[1]
Abstract
4-(N-methylanilino)butan-1-ol is a bifunctional building block critical in the synthesis of "push-pull" chromophores, fluorescent probes (e.g., styryl dyes), and prodrug linkers.[1] Its structure features an electron-rich N-methylaniline donor connected to a primary alcohol via a butyl spacer.[1] This unique architecture allows for orthogonal coupling: the aromatic ring serves as a site for electrophilic substitution (chromophore generation), while the alcohol functions as a conjugation handle for biopolymers, surfaces, or drug pharmacophores.[1] This guide provides validated protocols for esterification, Mitsunobu coupling, and aromatic formylation.
Molecule Profile & Reactivity Analysis[1]
Chemical Structure:
-
Systematic Name: 4-[Methyl(phenyl)amino]butan-1-ol[1]
-
Functional Groups:
-
Tertiary Amine (Aniline type): Strong electron donor; activates the phenyl ring at the para position.
-
Primary Alcohol: Nucleophilic handle for esterification, etherification, or substitution.
-
Butyl Chain: Lipophilic spacer (C4) that reduces steric hindrance compared to ethyl analogs.[1]
-
Reactivity Logic: The molecule is typically utilized in a divergent synthetic strategy :
-
Path A (Alcohol Activation): The hydroxyl group is coupled to a "payload" (drug, polymer) before dye synthesis to prevent side reactions.
-
Path B (Aromatic Activation): The phenyl ring is formylated (Vilsmeier-Haack) or coupled with diazonium salts to create the chromophore first, followed by alcohol functionalization.[1]
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the divergent coupling pathways available for this scaffold.
Caption: Divergent synthetic pathways for 4-(N-methylanilino)butan-1-ol: Alcohol functionalization (Path A) vs. Aromatic substitution (Path B).[1]
Detailed Protocols
Module A: Coupling via the Alcohol (Linker Chemistry)
Application: Attaching the aniline donor to a carboxylic acid-containing drug or fluorophore.[1]
Protocol 1: Steglich Esterification
This method is preferred for sensitive substrates as it proceeds under mild conditions.[1]
Reagents:
-
4-(N-methylanilino)butan-1-ol (1.0 equiv)[1]
-
Carboxylic Acid Partner (R-COOH) (1.1 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the Carboxylic Acid (1.1 eq) and 4-(N-methylanilino)butan-1-ol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Note: A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Visualize with UV or Iodine stain).[1]
-
Workup: Filter off the precipitated DCU through a Celite pad.[1] Wash the pad with cold DCM.[1]
-
Purification: Wash the filtrate with saturated NaHCO₃ (2x), 1M HCl (2x - Caution: Product may protonate; keep pH control or skip if amine is sensitive), and Brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography.
Module B: Coupling via the Aromatic Ring (Chromophore Synthesis)
Application: Synthesizing the aldehyde intermediate for fluorescent styryl dyes (e.g., for mitochondrial tracking).[1]
Protocol 2: Vilsmeier-Haack Formylation
This reaction installs an aldehyde group at the para-position of the phenyl ring, creating a "push-pull" system.[1]
Reagents:
-
4-(N-methylanilino)butan-1-ol (1.0 equiv)[1]
-
Phosphorus Oxychloride (POCl₃) (1.2 equiv)[1]
-
Dimethylformamide (DMF) (Excess, acts as solvent and reagent)[1]
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried flask, cool anhydrous DMF (5–10 mL per gram of substrate) to 0°C. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. Stir for 30 minutes at 0°C until the Vilsmeier salt precipitates (or solution turns slightly yellow/viscous).
-
Addition: Dissolve 4-(N-methylanilino)butan-1-ol in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Heating: Warm the mixture to 70–80°C and stir for 3–4 hours. The solution typically turns orange/red.[1]
-
Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture slowly into crushed ice containing Sodium Acetate (buffered) or saturated NaHCO₃. Stir for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine.[1]
-
Result: The product, 4-[N-(4-hydroxybutyl)-N-methylamino]benzaldehyde , is obtained as a yellow/orange solid or oil.[1]
Data Summary & Troubleshooting
| Parameter | Esterification (Module A) | Formylation (Module B)[1] |
| Primary Challenge | Formation of N-acylurea byproduct (DCC side reaction). | Chlorination of the alcohol group by POCl₃.[1] |
| Optimization | Use EDC·HCl instead of DCC for easier workup (water soluble urea). | Protect -OH with TBDMS or Acetyl group if yield is low.[1] |
| Monitoring | TLC: Product is less polar than the alcohol. | TLC: Product is highly colored (UV active) and distinct.[1] |
| Yield Expectation | 85–95% | 70–85% |
Troubleshooting Tip (Amine Oxidation): Aniline derivatives are prone to oxidation (turning dark brown/black) upon air exposure.[1]
-
Prevention: Always store the starting material under Argon/Nitrogen at 4°C.[1]
-
Purification: If the starting material is dark, pass it through a short plug of basic alumina or silica (eluting with Hexane/EtOAc) before use.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Steglich Esterification Protocol
-
Synthesis of N-Alkyl Aniline Dyes
-
Safety Data (Aniline Derivatives)
Application Note: Synthesis of Nonlinear Optical (NLO) Chromophores from Aniline Derivatives
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Developers.
Introduction & Theoretical Grounding
Organic second-order nonlinear optical (NLO) chromophores are the foundational components of advanced electro-optic (EO) materials, playing a critical role in optical communications, radar detection, and high-speed optical modulators[1]. The fundamental architecture of a high-performance NLO chromophore relies on an asymmetric Donor–π-Bridge–Acceptor (D–π–A) molecular design. This push-pull configuration facilitates strong intramolecular charge transfer (ICT), which is directly responsible for large first-order hyperpolarizability (
The Role of Aniline Derivatives (The Electron Donor)
Aniline derivatives, particularly
-
Strong Electron-Donating Capacity: The lone pair on the nitrogen atom strongly conjugates with the aromatic
-system, efficiently pushing electron density across the -bridge toward the acceptor. -
Synthetic Versatility: The para-position of the aniline ring is highly activated, allowing for facile and regioselective electrophilic aromatic substitution (e.g., formylation)[4].
-
Steric Tunability: Modifying the alkyl chains on the amine allows researchers to introduce steric hindrance. This is crucial because strong dipole-dipole interactions between highly polar NLO chromophores often lead to antiparallel aggregation, which cancels out the macroscopic EO activity. Bulky aniline derivatives disrupt this aggregation, significantly enhancing poling efficiency[1][5].
The Role of TCF-Based Acceptors
To maximize the ICT, strong electron-withdrawing groups are required. The development of 2-(dicyanomethylene)-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) and its fluorinated derivatives (e.g., CF3-Ph-TCF) revolutionized the field[6]. These acceptors possess exceptional electron-withdrawing capabilities due to the synergistic effect of multiple cyano groups and the highly conjugated furan ring[7].
Synthesis Workflow & Mechanistic Insights
The synthesis of a standard aniline-based D–π–A chromophore generally follows a convergent three-step pathway:
-
Vilsmeier-Haack Formylation: The aniline derivative is formylated to introduce an aldehyde group. The reaction utilizes Phosphorus Oxychloride (POCl
) andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion), which attacks the electron-rich para-position of the aniline. -
Acceptor Synthesis: The TCF acceptor is synthesized independently via the base-catalyzed condensation of malononitrile with a hydroxyketone (e.g., 3-hydroxy-3-methylbutan-2-one)[7].
-
Knoevenagel Condensation: The formylated donor and the TCF acceptor are coupled. A weak base, such as piperidine, deprotonates the acidic methyl group of the TCF acceptor, forming a carbanion that attacks the aldehyde of the donor. Subsequent dehydration yields the highly conjugated
-system[7][8].
Workflow for the synthesis of D-π-A nonlinear optical chromophores from aniline derivatives.
Experimental Protocols
Caution: POCl
Protocol 1: Vilsmeier-Haack Formylation of -Diethylaniline
Objective: Synthesis of 4-(diethylamino)benzaldehyde.
-
Preparation of the Vilsmeier Reagent: Purge a 100 mL three-neck round-bottom flask with inert nitrogen. Add 3.65 mL (0.05 mol) of anhydrous DMF and cool the flask to 0–5 °C using an ice bath.
-
Activation: Slowly add 2.75 mL (0.03 mol) of POCl
dropwise via a syringe over 15 minutes. Causality: Dropwise addition controls the highly exothermic formation of the chloroiminium ion. Stir for 30 minutes at 0 °C until a pale yellow viscous complex forms.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Substrate Addition: Dissolve 0.01 mol of
-diethylaniline in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature below 10 °C. -
Reaction: Remove the ice bath and heat the mixture to 75 °C for 4–6 hours[4]. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1).
-
Quenching & Extraction: Cool the mixture to room temperature and carefully pour it over 60 mL of crushed ice. Neutralize the acidic solution slowly with a saturated aqueous sodium carbonate (Na
CO ) solution until the pH reaches ~7.5. Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL). -
Purification: Dry the combined organic layers over anhydrous MgSO
, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure aldehyde.
Protocol 2: Synthesis of the TCF Acceptor
Objective: Synthesis of 2-(dicyanomethylene)-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran.
-
Reagent Mixing: In a 50 mL round-bottom flask, combine 3-hydroxy-3-methylbutan-2-one (1.0 eq) and malononitrile (2.1 eq) in 15 mL of absolute ethanol[7].
-
Catalysis: Add a catalytic amount of sodium ethoxide (or 2-3 drops of piperidine) to initiate the condensation.
-
Cyclization: Stir the mixture at room temperature for 2 hours, then reflux at 80 °C for an additional 2 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The TCF acceptor will precipitate as a crystalline solid. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the product in high yield[7].
Protocol 3: Knoevenagel Condensation (Final Chromophore Assembly)
Objective: Coupling the donor and acceptor to form the D-π-A chromophore.
-
Reaction Setup: In a 50 mL two-necked flask under nitrogen protection, dissolve the formylated donor (e.g., 4-(diethylamino)benzaldehyde, 1.0 eq) and the TCF acceptor (1.0 eq) in anhydrous acetonitrile (or ethanol)[7].
-
Catalyst Addition: Add 2–3 drops of piperidine via a micro-syringe[7]. Causality: Piperidine acts as a weak base, generating the nucleophilic carbanion on the TCF methyl group without degrading the aldehyde.
-
Condensation: Heat the reaction mixture to 80–85 °C and stir vigorously for 4–6 hours[7]. The solution will rapidly change from yellow/orange to a deep blue or green color, indicating the formation of the highly conjugated ICT
-system. -
Purification: Remove the solvent under reduced pressure. Purify the crude dark solid by silica gel column chromatography using a DCM/Methanol gradient. Recrystallize from a DCM/Hexane mixture to afford the pure NLO chromophore[1].
Data Presentation: Photophysical and Electro-Optic Properties
The structural modifications of the aniline donor and the TCF acceptor drastically alter the macroscopic properties of the resulting poled polymer films. The table below summarizes the structure-property relationships of representative aniline-based NLO chromophores.
| Chromophore Type | Donor Group | Acceptor Group | |||
| Chromophore A | TCF | ~650 - 680 | > 220 | 115 | |
| Chromophore B | TCF | ~660 - 690 | > 220 | 166 | |
| Chromophore C | CF3-Ph-TCF | ~680 - 710 | > 240 | 213 | |
| Chromophore D | CF3-Ph-TCF | ~690 - 730 | > 240 | 276 |
Data Interpretation: As observed in the table, replacing the standard TCF acceptor with the stronger CF3-Ph-TCF acceptor red-shifts the absorption maximum (
References
-
Qin, G., Liu, F., Li, Z., & Yang, Y. (2020). The design and synthesis of nonlinear optical chromophores containing two short chromophores for an enhanced electro-optic activity. Materials Advances (RSC Publishing). Available at:[Link]
-
Liu, F., Mo, S., Zhai, Z., & Liu, J. (2022). Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge. ProQuest / MDPI. Available at:[Link]
-
Kang, H., Evmenenko, G., Dutta, P., Clays, K., Marks, T. J., & Facchetti, A. (2008). Rational Enhancement of Second-Order Nonlinearity: Bis-(4-methoxyphenyl)hetero-aryl-amino Donor-Based Chromophores: Design, Synthesis, and Electrooptic Activity. Journal of the American Chemical Society. Available at:[Link]
-
Hang, Z., Jiang, S., Wu, Z., Gong, J., & Zhang, L. (2024). A Novel Near-Infrared Tricyanofuran-Based Fluorophore Probe for Polarity Detection and LD Imaging. MDPI Molecules. Available at:[Link]
-
Wang, Y., et al. (2025). A novel strategy for nephritis-associated infections: dual-antibacterial/anti-inflammatory effects of Schiff base. PMC / RSC Advances. Available at:[Link]
-
Enami, Y., et al. (2021). Important role of the ethylenedioxy group bound to the thienyl-di-vinylene π-conjugation unit of tricyanofuran-based donor-acceptor electro-optic chromophores. Optica. Available at:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Bis(<i>N</i>,<i>N</i>-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel strategy for nephritis-associated infections: dual-antibacterial/anti-inflammatory effects of Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design and synthesis of nonlinear optical chromophores containing two short chromophores for an enhanced electro-optic activity - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. OPG [opg.optica.org]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Aniline Substitution Reactions
Here is the technical support center for Optimizing Reaction Temperature for Aniline Substitution Reactions.
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline substitution reactions. Our goal is to move beyond simple protocols and explain the underlying principles that govern these transformations, empowering you to make informed decisions and optimize your experimental outcomes.
Section 1: Fundamental Principles of Reaction Temperature
This section addresses the core concepts that link temperature to reaction kinetics and outcomes. Understanding these principles is the first step toward rational optimization.
Q1: What is the fundamental relationship between temperature and reaction rate?
The relationship is primarily described by the Arrhenius equation, a foundational formula in chemical kinetics.[1][2] In essence, the equation shows that the rate constant (k) of a chemical reaction increases exponentially with the absolute temperature (T).[1][3]
Arrhenius Equation: k = A * exp(-Ea / RT)
-
k: The reaction rate constant.
-
A: The pre-exponential or frequency factor, related to the frequency of correctly oriented molecular collisions.[4]
-
Ea: The activation energy, which is the minimum energy required for a reaction to occur.
-
R: The universal gas constant.
-
T: The absolute temperature in Kelvin.
The critical insight from this equation is that increasing the temperature has two major effects: it increases the kinetic energy of molecules, leading to more frequent collisions, and more importantly, it increases the fraction of those molecules that possess sufficient energy to overcome the activation energy barrier (Ea).[4] As a general rule of thumb, for many organic reactions, a 10°C rise in temperature can roughly double the reaction rate.[2]
Q2: What are "Kinetic" versus "Thermodynamic" control, and how does temperature dictate the outcome?
When a reaction can yield two or more different products (e.g., Product A and Product B), the reaction conditions, especially temperature, can determine which product is favored. This is the concept of kinetic versus thermodynamic control.[5][6]
-
Kinetic Control (Favored at Lower Temperatures): This regime favors the product that is formed fastest. This product, known as the kinetic product, has the lowest activation energy (Ea) but is not necessarily the most stable. Low temperatures provide enough energy to overcome the lower Ea of the kinetic pathway but not enough to overcome the higher Ea of the thermodynamic pathway. These reactions are often irreversible.[5][7]
-
Thermodynamic Control (Favored at Higher Temperatures): This regime favors the product that is the most stable. This product, the thermodynamic product, has a lower overall Gibbs free energy (G). Higher temperatures provide sufficient energy to overcome the activation barriers of both pathways. Crucially, it also provides enough energy for the reverse reaction of the kinetic product to occur. This reversibility allows the reaction mixture to equilibrate over time, ultimately favoring the most stable thermodynamic product.[5][7]
// Invisible edges for alignment "Kinetic_Product" -> "Thermo_Product" [style=invis];
// Energy Axis {rank=min; "Energy" [shape=none, label="Gibbs Free Energy (G)", fontcolor="#202124"]} "Energy" -> "Reactants" [style=invis, weight=100];
// Dashed lines for energy levels {rank=same; "Reactants"; "R_level" [shape=point, style=invis];} {rank=same; "Kinetic_Product"; "KP_level" [shape=point, style=invis];} {rank=same; "Thermo_Product"; "TP_level" [shape=point, style=invis];}
"R_level" -> "Reactants" [style=invis]; "KP_level" -> "Kinetic_Product" [style=invis]; "TP_level" -> "Thermo_Product" [style=invis];
"TS_Kinetic" -> "TS_Thermo" [style=invis]; } ddot Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
Section 2: Optimizing Temperature in Aniline Substitution Reactions
Anilines present unique challenges due to the properties of the amino group. This section provides specific guidance for these substrates.
Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction is slow. Should I just increase the heat?
Increasing the heat is a common and often effective strategy, but it requires careful consideration. SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[8] The formation of this complex is often the rate-determining step.
-
Role of Temperature: Increasing the temperature provides the necessary energy to overcome the activation barrier for the formation of this intermediate. For aryl halides that lack strong electron-withdrawing groups (EWGs) in the ortho or para positions, higher temperatures are almost always necessary to drive the reaction forward.[8]
-
Caution: Aniline and its derivatives can be susceptible to oxidation and polymerization at excessively high temperatures, leading to the formation of tarry byproducts and reduced yields.[9][10] Therefore, the temperature should be increased judiciously. It is often better to find a "sweet spot" that promotes the desired reaction without significantly accelerating decomposition pathways.
Q4: I'm observing significant byproduct formation at higher temperatures. How can I improve selectivity?
This is a common and critical challenge. High temperatures can lead to several undesirable side reactions:
-
Oxidation: The electron-rich nature of the aniline ring makes it susceptible to oxidation, especially in the presence of air, which can lead to complex colored impurities and tars.[10]
-
Over-hydrogenation: In reductive amination or hydrogenation of nitroarenes to anilines, excessively high temperatures can lead to the hydrogenation of the aromatic ring itself, forming cyclohexylamine derivatives.[9]
-
Polymerization: Aniline can polymerize under certain conditions, a process that can be accelerated by heat.[11]
Troubleshooting Strategies:
-
Protect the Amino Group: Converting the -NH₂ group to an acetanilide (-NHCOCH₃) moderates its activating effect and reduces its susceptibility to oxidation.[10] The protecting group can be removed via hydrolysis after the substitution reaction.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) minimizes oxidation by excluding atmospheric oxygen.[9]
-
Optimize Temperature Systematically: Instead of a single high temperature, screen a range of temperatures to find the lowest possible temperature that provides a reasonable reaction rate. (See Protocol 1).[9][12]
-
Consider a Catalyst: A suitable catalyst can lower the activation energy (Ea), allowing the reaction to proceed efficiently at a lower temperature, thereby improving selectivity.[13]
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low Conversion | Insufficient temperature to overcome activation energy. | Gradually increase temperature in 10-20°C increments. Consider a higher-boiling point solvent. |
| Dark/Tarry Mixture | Oxidation or polymerization of aniline at high temperatures.[10] | Run the reaction under an inert atmosphere. Protect the amino group. Find the minimum effective temperature. |
| Poor Selectivity | High temperature favors thermodynamic byproducts or decomposition. | Lower the temperature. Screen for a catalyst that allows for milder conditions. |
| Ring Hydrogenation | (For reductive processes) Excessively high temperature and/or pressure.[9] | Reduce reaction temperature and/or hydrogen pressure. Consider a less active catalyst. |
Table 1: Troubleshooting Guide for Temperature-Related Issues in Aniline Substitutions.
Section 3: Experimental Protocols & Workflows
Protocol 1: Systematic Temperature Optimization for a Novel Aniline Substitution
This protocol provides a general workflow for determining the optimal reaction temperature for a new reaction.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.
Materials:
-
Reactants (Aryl halide, substituted aniline)
-
Solvent and any required base or catalyst
-
A set of identical reaction vessels (e.g., microwave vials, small round-bottom flasks)
-
Heating block or oil bath with precise temperature control
-
TLC plates, developing chamber, and appropriate eluent
-
LC-MS or GC-MS for accurate analysis
Procedure:
-
Setup: In separate, identical vials, set up the reaction on a small scale (e.g., 0.1 mmol) under identical conditions (reactant ratios, concentration, stirring).
-
Temperature Screening: Place each vial in a pre-heated block at a different temperature. A good starting range is often Room Temperature (RT), 60°C, 80°C, and 100°C.
-
Reaction Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture.
-
Analysis by TLC: Spot each aliquot on a single TLC plate. Develop the plate to visualize the consumption of starting materials and the formation of the product and any byproducts.
-
Quantitative Analysis (Optional but Recommended): If TLC results are promising, repeat the most successful conditions and monitor by LC-MS or GC-MS to get an accurate measure of conversion and byproduct formation.
-
Refinement: Based on the initial screen, you can perform a more focused screen around the most promising temperature. For example, if 80°C worked well but 100°C showed decomposition, you might test 70°C, 80°C, and 90°C.
-
Scale-Up: Once the optimal temperature is identified, you can confidently scale up the reaction.
Section 4: Interplay with Other Reaction Parameters
Temperature is not an isolated variable. Its optimal value is often dependent on other factors in your reaction.
Q5: How does my choice of solvent affect the optimal reaction temperature?
The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. According to transition state theory, a solvent that preferentially stabilizes the transition state relative to the reactants will lower the overall activation energy (Ea) of the reaction, thus lowering the required temperature.[14][15]
For many aniline substitution reactions, particularly SNAr, the transition state leading to the Meisenheimer complex is highly polar. Therefore, using a polar aprotic solvent (e.g., DMF, DMSO, NMP) can stabilize this charged intermediate, often accelerating the reaction and allowing for the use of milder temperatures compared to nonpolar solvents like toluene or benzene.[16] The ability of a solvent to do this is often related to its dielectric constant.[17][18]
References
- Hammett Equation - Mechanisms of Organic Reactions.Organic Chemistry - Pharmacy 180.
- The effect of solvents on the degradation rate of drugs.CUTM Courseware.
- Hammett equation.Wikipedia.
- Unit 4: Free Energy Relationships.UT Austin Chemistry & Biochemistry Research Web Sites.
- Catalysis of the Aromatic Nucleophilic Substitution Reactions of Anilines in Aprotic Solvents.RSC Publishing.
- Optimization of reaction conditions for aniline synthesis.Benchchem.
- The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.IISTE.org.
- Arrhenius Equation Definition.Fiveable.
- Influence of Solvent and Ionic Strength.Dalal Institute.
- Factors that Affect Reaction Rates.Chemistry LibreTexts.
- Understanding the Solvent Contribution to Chemical Reaction Barriers.PubMed.
- Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents.Journal of the Chemical Society, Perkin Transactions 2.
- Technical Support Center: Electrophilic Aromatic Substitution of Anilines.Benchchem.
- Technical Support Center: Optimizing Aniline Synthesis.Benchchem.
- The Arrhenius equation indicates the relationship between the reaction temperature (T) and the reaction rate constant (k).The Royal Society of Chemistry.
- Optimization of the conditions for the synthesis of aniline.ResearchGate.
- Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition.Indian Journal of Technology.
- Effect of Temperature Change on Reaction Rate.JoVE.
- Arrhenius equation.Wikipedia.
- Nucleophilic Aromatic Substitution: SNAr.KPU Pressbooks - Organic Chemistry II.
- EPR monitoring of aniline polymerization: Kinetics and reaction mechanism.ResearchGate.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.PMC - NIH.
- Arrhenius equation.Britannica.
- Thermodynamic vs kinetic reaction control with radical substitution.Chemistry Stack Exchange.
- Thermodynamic and kinetic reaction control.Wikipedia.
- Kinetic and Thermodynamic Control.Dalal Institute.
- Nucleophilic Aromatic Substitution.Nptel.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 3. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 4. Video: Effect of Temperature Change on Reaction Rate [jove.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. iiste.org [iiste.org]
- 15. Understanding the Solvent Contribution to Chemical Reaction Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. dalalinstitute.com [dalalinstitute.com]
Catalyst selection for N-alkylation of aromatic amines
Welcome to the N-Alkylation Technical Support Center .
This guide is structured as a Tier-3 engineering escalation response. We assume you have moved beyond basic textbook synthesis and are facing specific challenges regarding selectivity, catalyst deactivation, or process sustainability in the N-alkylation of aromatic amines.
Quick-Start: Catalyst Selection Matrix
Before troubleshooting, confirm you are using the correct catalytic strategy for your substrate class.
Figure 1: Decision matrix for selecting the optimal catalytic system based on the alkylating source.
Module 1: Troubleshooting Selectivity (Mono- vs. Bis-Alkylation)
User Issue: "I am targeting the secondary amine (mono-alkylation), but I consistently get 15-20% tertiary amine (bis-alkylation) byproduct."
Root Cause Analysis: In homogeneous systems using alkyl halides, the secondary amine product is often more nucleophilic than the primary amine starting material, leading to a runaway reaction.
Technical Solutions:
Switch to Heterogeneous Solid Acids (Shape Selectivity)
Instead of relying on stoichiometry, utilize the pore constraints of solid supports.
-
Catalyst: WO3/ZrO2 (Tungstated Zirconia) or Zeolite S-115 .
-
Mechanism: The active sites are located within pores. Once the mono-alkylated aniline forms, the increased steric bulk prevents it from re-orienting correctly within the pore to react a second time.
-
Performance: Studies show WO3/ZrO2 achieves >97% selectivity for mono-allylation/alkylation where homogeneous equivalents fail [1].
The "KF-Celite" Protocol
For alkyl halides, using Potassium Fluoride supported on Celite creates a unique surface interaction.
-
Mechanism: The fluoride anion forms a hydrogen bond with the aniline N-H, increasing its nucleophilicity specifically for the first attack. The support physically separates the reagents, reducing the local concentration of the highly reactive secondary amine product [2].
Comparison of Selectivity Systems:
| Catalyst System | Selectivity Mechanism | Substrate Scope | Typical Conditions |
| Homogeneous Base (K2CO3) | Stoichiometry only (Poor) | Broad | Reflux, organic solvent |
| WO3/ZrO2 | Steric/Pore Confinement | Anilines + Allyl/Benzyl alcohols | 100°C, Flow or Batch |
| KF-Celite | Surface H-Bonding | Anilines + Alkyl Halides | Reflux MeCN |
| [Ru(p-cymene)Cl2]2 | Kinetic Control (BH) | Anilines + Primary Alcohols | 100°C, Toluene |
Module 2: The "Green" Transition (Borrowing Hydrogen)
User Issue: "We need to eliminate genotoxic alkyl halides from our synthesis pathway. We want to use alcohols, but the conversion is low."
Technical Solution: Adopt the Borrowing Hydrogen (BH) methodology (also known as Hydrogen Autotransfer).[1][2][3] This couples dehydrogenation and hydrogenation in a single pot.
The Mechanism (Why it fails and how to fix it): The cycle relies on the metal catalyst "borrowing" two hydrogens from the alcohol to form a reactive aldehyde, then "returning" them to the imine intermediate.
Figure 2: The Borrowing Hydrogen Catalytic Cycle. Failure usually occurs at the Imine reduction step if the catalyst is poisoned or temperature is too low.
Catalyst Recommendations:
-
The "Gold Standard" (Ruthenium):
-
Catalyst: [Ru(p-cymene)Cl2]2 with DPEphos ligand.[4]
-
Why: Robust, air-stable precursor.[3][5] High tolerance for functional groups.
-
Key Insight: If reactivity is low, ensure you are using a non-polar solvent (Toluene/Xylene) to drive the water byproduct out of the active site, or add 4Å molecular sieves [3].
-
-
The "Earth-Abundant" Option (Manganese):
-
Catalyst: Mn-PNP Pincer complexes (Beller's Catalyst).[2]
-
Why: Sustainable, cheaper than Ir/Ru.
-
Constraint: Requires strictly anaerobic conditions compared to Ru [4].
-
Module 3: Troubleshooting Reductive Amination
User Issue: "My reaction stalls at the imine stage, or I get low conversion with electron-deficient anilines."
Troubleshooting Protocol:
-
Check the Reducing Agent:
-
Avoid: NaBH4 (Too aggressive, reduces aldehyde before imine forms).
-
Avoid: NaBH3CN (Toxic, slow).
-
Use: NaBH(OAc)3 (STAB).[6] It is mild and coordinates with the imine nitrogen, facilitating selective reduction [5].
-
-
Activate the Carbonyl (Lewis Acid Additives):
-
If the aniline is electron-deficient (e.g., 4-nitroaniline), it is a poor nucleophile.
-
Fix: Add Ti(OiPr)4 (Titanium Isopropoxide) (1.0 equiv) or catalytic InCl3. This activates the carbonyl oxygen, making it more susceptible to attack by the weak aniline nucleophile.
-
-
Water Management:
-
Imine formation is an equilibrium process:
. -
Fix: Add activated 4Å Molecular Sieves or MgSO4 to the reaction mixture to shift equilibrium to the right before adding the reducing agent.
-
Module 4: Validated Experimental Protocols
Protocol A: Ru-Catalyzed Borrowing Hydrogen (Alcohol Alkylation)
Best for: High-value intermediates, avoiding halides.
-
Reagents: Aniline (1.0 mmol), Primary Alcohol (1.2 mmol), [Ru(p-cymene)Cl2]2 (0.5 mol%), DPEphos (1.0 mol%), KOtBu (10 mol%).
-
Solvent: Toluene (3 mL).
-
Procedure:
-
Workup: Cool, filter through a silica pad (removes Ru), concentrate.
Protocol B: Selective Mono-Alkylation with Solid Acid
Best for: Preventing over-alkylation of simple anilines.
-
Catalyst Prep: Calcine WO3/ZrO2 (10 wt% WO3) at 500°C for 3h before use (Critical for activating acid sites).
-
Reagents: Aniline (2 mmol), Allyl Alcohol (2.2 mmol).
-
Solvent: Toluene or Xylene.
-
Procedure:
-
Suspend catalyst (100 mg) in solvent.
-
Add reactants.
-
Reflux with a Dean-Stark trap (to remove water).
-
Reaction time: 4-6 hours.
-
-
Validation: Conversion should be >90% with <3% dialkylated product [1].
References
-
Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. Source: PubMed / PMC. URL:[Link]
-
Effective Monoallylation of Anilines Catalyzed by Supported KF. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]
-
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Source: Nature Communications / PMC. URL:[Link]
-
Reductive Amination, and How It Works. Source: Master Organic Chemistry. URL:[Link]
Sources
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Validation & Comparative
FTIR characteristic peaks of N-(4-hydroxybutyl)-N-methylaniline
An in-depth comparative analysis of N-(4-hydroxybutyl)-N-methylaniline against industry-standard alternatives, focusing on FTIR spectral fingerprinting, structural causality, and performance in polymer matrices.
Introduction: The Need for Reactive Co-Initiators
In the formulation of advanced photopolymers, polyurethanes, and pharmaceutical intermediates, tertiary aromatic amines are heavily utilized as electron donors and co-initiators. However, traditional amines like N,N-Dimethylaniline suffer from a critical flaw: they do not covalently bind to the polymer matrix, leading to post-cure migration (blooming), surface toxicity, and material yellowing.
N-(4-hydroxybutyl)-N-methylaniline [1] solves this by incorporating a terminal primary hydroxyl group on a flexible four-carbon chain. To objectively evaluate its performance, this guide compares it against two alternatives:
-
Alternative 1: N-(2-hydroxyethyl)-N-methylaniline[2] (A shorter-chain reactive analog).
-
Alternative 2: N,N-Dimethylaniline [3] (A non-reactive, traditional industry standard).
Structural Causality & Performance Dynamics
As an Application Scientist, I approach chemical selection not just by functional groups, but by spatial and thermodynamic interactions within a matrix.
-
The Hydrophobic/Flexible Advantage: The 4-hydroxybutyl chain in N-(4-hydroxybutyl)-N-methylaniline provides a critical balance of hydrophobicity and conformational flexibility. While N-(2-hydroxyethyl)-N-methylaniline also possesses a reactive hydroxyl group, its shorter two-carbon chain is rigid. During rapid polymerization, this rigidity creates steric hindrance, preventing the -OH group from efficiently reacting with bulky isocyanate or acrylate oligomers.
-
Zero-Migration Mechanism: Because the 4-carbon chain allows the hydroxyl group to extend into the reactive matrix, it forms stable urethane or ester linkages. Conversely, N,N-Dimethylaniline lacks an -OH group entirely, remaining trapped as a free molecule that inevitably leaches to the surface over time.
Mechanistic pathway of covalent integration vs. leaching in polymer matrices.
FTIR Spectral Fingerprint: A Self-Validating System
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the structural integrity and purity of these amines. Because N-(4-hydroxybutyl)-N-methylaniline is a tertiary amine , it lacks the N-H stretching (3300-3500 cm⁻¹) and N-H bending (1580-1650 cm⁻¹) bands characteristic of primary and secondary amines [4].
This absence simplifies spectral interpretation: any broad absorption in the 3300-3400 cm⁻¹ region is exclusively attributable to the primary alcohol's O-H stretch. Furthermore, the C-N stretching vibration for aromatic amines occurs at a higher frequency (~1350 cm⁻¹) than aliphatic amines due to the partial double-bond character imparted by the delocalization of the nitrogen lone pair into the aromatic ring [4].
Table 1: Comparative FTIR Peak Assignments
| Functional Group | N-(4-hydroxybutyl)-N-methylaniline | N-(2-hydroxyethyl)-N-methylaniline | N,N-Dimethylaniline |
| O-H Stretch (Alcohol) | ~3350 cm⁻¹ (Broad, Strong) | ~3350 cm⁻¹ (Broad, Strong) | Absent |
| Aliphatic C-H Stretch | ~2950, 2870 cm⁻¹ (Strong) | ~2950, 2870 cm⁻¹ (Moderate) | ~2800 cm⁻¹ (Weak, N-CH3 only) |
| Aromatic C=C Stretch | ~1600, 1505 cm⁻¹ | ~1600, 1505 cm⁻¹ | ~1600, 1505 cm⁻¹ |
| C-N Stretch (Aromatic) | ~1350 cm⁻¹ | ~1350 cm⁻¹ | ~1345 cm⁻¹ |
| C-O Stretch (1° Alcohol) | ~1050 cm⁻¹ | ~1050 cm⁻¹ | Absent |
| Out-of-plane C-H Bend | ~750, 690 cm⁻¹ | ~750, 690 cm⁻¹ | ~750, 690 cm⁻¹ |
Data Interpretation Note: The primary differentiator between the 4-hydroxybutyl and 2-hydroxyethyl variants in an FTIR spectrum is the relative integration intensity of the aliphatic C-H stretching region (~2950 cm⁻¹). The four-carbon chain yields a noticeably stronger absorbance relative to the aromatic C=C peaks.
Experimental Methodologies
Protocol A: ATR-FTIR Acquisition Workflow
To ensure trustworthiness and eliminate atmospheric moisture interference (which can falsely present as an O-H stretch), the following self-validating protocol must be used:
Self-validating ATR-FTIR experimental protocol for liquid amine characterization.
-
Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to air dry completely.
-
Background: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.
-
Application: Deposit 1-2 drops of the neat amine directly onto the crystal. Ensure full coverage of the sensor area without trapping air bubbles.
-
Acquisition: Run the sample scan. Apply an automatic baseline correction to account for ATR penetration depth variations at lower wavenumbers.
Protocol B: Polymer Migration & Curing Assay
To quantitatively prove the structural advantages of N-(4-hydroxybutyl)-N-methylaniline, we evaluate its performance in a standard UV-curable polyurethane acrylate (PUA) resin.
-
Formulation: Mix 2 wt% of the respective amine co-initiator into a PUA resin containing 1 wt% Camphorquinone.
-
Curing: Expose 1mm thick samples to a 395 nm UV LED (500 mW/cm²) and record the time to tack-free cure.
-
Extraction (Migration Test): Submerge the cured films in acetonitrile for 72 hours at 40°C. Analyze the solvent via HPLC to quantify the percentage of unreacted amine that leached out.
Table 2: Performance & Migration Assay Results
| Co-Initiator Used | Curing Time (Seconds) | Extractable Amine (Migration %) | Visual Yellowing (Post-UV) |
| N-(4-hydroxybutyl)-N-methylaniline | 12 | < 0.1% | Minimal |
| N-(2-hydroxyethyl)-N-methylaniline | 14 | < 0.5% | Moderate |
| N,N-Dimethylaniline | 10 | > 15.0% | High |
Causality of Results: N,N-Dimethylaniline cures the fastest due to zero steric hindrance but results in massive migration (>15%) because it cannot bond to the matrix. N-(4-hydroxybutyl)-N-methylaniline cures slightly faster than the 2-hydroxyethyl variant because its longer aliphatic chain makes it more soluble in the hydrophobic PUA resin, allowing the terminal -OH group to find and react with isocyanate/acrylate groups efficiently, resulting in near-zero migration.
Conclusion
For researchers and formulators prioritizing safety, longevity, and structural stability, N-(4-hydroxybutyl)-N-methylaniline is the superior choice. Its FTIR signature clearly distinguishes its reactive hydroxyl tail, which experimental data confirms is directly responsible for eliminating toxic migration in cured polymer systems without sacrificing reaction kinetics.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10058105, 4-[Methyl(phenyl)amino]butan-1-ol" PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 62340, 2-(N-Methylanilino)ethanol" PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 949, N,N-Dimethylaniline" PubChem, [Link]
-
University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy Tutorial: Amines" Organic Chemistry at CU Boulder, [Link]
Comparative Guide: Mass Spectrometry Fragmentation of N-Alkyl Anilines
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Topic: Electron Ionization (EI) vs. Electrospray Ionization (ESI-CID) for N-Alkyl Anilines
Executive Summary
N-alkyl anilines act as critical intermediates in pharmaceutical synthesis and are common metabolites of aniline-based drugs. Their analysis requires a nuanced choice between ionization techniques.[1] This guide compares the structural elucidation power of Electron Ionization (EI) against the sensitivity and quantification capabilities of Electrospray Ionization (ESI-MS/MS) .
While EI remains the "gold standard" for library matching and de novo identification, ESI-MS/MS (Collision-Induced Dissociation) offers superior performance for biological matrices and trace quantification. This guide details the mechanistic divergence between these methods, providing actionable protocols for drug development workflows.
Mechanistic Comparison: The "Hard" vs. "Soft" Divide[2]
The fragmentation of N-alkyl anilines differs fundamentally based on the charge state of the precursor ion: the radical cation (
Electron Ionization (EI): The Radical Pathfinder
-
Mechanism: High-energy electron impact (70 eV) removes an electron from the nitrogen lone pair, creating a radical cation.
-
Dominant Pathway (
-Cleavage): The radical site on the nitrogen triggers homolytic cleavage of the C-C bond adjacent to the nitrogen ( -position). This releases a stable alkyl radical and forms an iminium ion. -
Secondary Pathway (Tropylium Formation): If the alkyl chain permits, ring expansion can occur, or benzyl-type fragmentation may lead to tropylium ions (
91).
ESI-MS/MS: The Proton-Driven Eliminator
-
Mechanism: Soft ionization creates a stable
ion. Fragmentation requires added energy (CID). -
Dominant Pathway (Neutral Loss): The extra proton typically resides on the nitrogen. Upon collision, the molecule undergoes a charge-mediated rearrangement (often a 4-center elimination) to expel a neutral alkene, reverting to the protonated aniline core.
Data Comparison Table: N-Butyl Aniline (MW 149)
| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) |
| Precursor Ion | ||
| Primary Fragment | ||
| Mechanism | Hydrogen rearrangement / Neutral Loss | |
| Base Peak Origin | Stabilization of Iminium ion ( | Protonated Aniline ( |
| Structural Insight | Reveals branching at | Reveals length of alkyl chain (via alkene loss) |
| Detection Limit | Nanogram range (GC-MS) | Picogram/Femtogram range (LC-MS) |
Visualization of Fragmentation Pathways[3][4][5][6][7][8]
Diagram: EI vs. ESI Mechanisms
The following diagram contrasts the radical-driven
Caption: Comparative fragmentation pathways. Left: EI radical
Experimental Protocol: Dual-Mode Characterization
To fully characterize a novel N-alkyl aniline derivative (e.g., a drug metabolite), a dual-mode approach is recommended. This protocol ensures both structural confirmation (EI) and sensitive quantification (ESI).
Phase A: Structural Fingerprinting (GC-EI-MS)
Objective: Confirm the structure via library matching and characteristic
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).
-
Note: Avoid protic solvents like methanol for GC to prevent peak tailing.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min)
20°C/min 280°C (hold 3 min).
-
-
MS Parameters:
-
Data Analysis:
Phase B: Sensitive Quantification (LC-ESI-MS/MS)
Objective: Develop a Multiple Reaction Monitoring (MRM) method for biological matrices.
-
Sample Preparation:
-
Prepare a 100 ng/mL solution in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? To ensure full protonation (
) of the basic aniline nitrogen.
-
-
Infusion / LC Conditions:
-
Direct infusion at 10
L/min for optimization. -
Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.[4]
-
-
MS/MS Optimization (The "Breakdown Curve"):
-
Select Precursor:
.[1] -
Apply Collision Energy (CE) ramp: 10V to 50V.
-
Observation: Monitor the transition from Precursor
[Aniline Core + H]. -
Example: For N-butyl aniline, optimize
.
-
-
Validation Check:
-
Ensure the loss corresponds to a specific alkene (e.g., mass difference of 28, 42, 56 Da). If a loss of 15 Da (
) is seen in ESI, suspect background noise or radical chemistry (rare in ESI).
-
Expert Insights & Troubleshooting
The "Missing Molecular Ion" in EI
In long-chain N-alkyl anilines, the
-
Solution: Use Chemical Ionization (CI) with Methane or switch to ESI to confirm the molecular weight.
Distinguishing Isomers
-
Scenario: N-propyl aniline vs. Isopropyl aniline.
-
EI Discrimination: Isopropyl aniline will show a stronger loss of methyl radical (
) compared to N-propyl aniline due to the stability of the secondary carbocation intermediate formed during fragmentation. -
ESI Discrimination: Often difficult in MS/MS as both may lose propene (
). Chromatographic separation is required.[4]
McLafferty Rearrangement
If the N-alkyl chain is propyl or longer (
-
Marker: Look for an even-mass fragment in the EI spectrum (e.g., loss of
).
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Standard reference for EI mechanisms and Nitrogen Rule).
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-cleavage and rearrangements). -
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted anilines in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Detailed study on ESI-CID neutral losses).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Source for EI spectra of N-alkyl anilines).
-
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Explanation of even-electron vs. odd-electron rules).
Sources
A Comparative Guide to Achieving Optimal HPLC Retention and Resolution for 4-(N-methylanilino)butan-1-ol
This guide provides a comprehensive technical framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(N-methylanilino)butan-1-ol. Rather than presenting a single, static retention time, we will explore the critical parameters that influence chromatographic behavior, offering a comparative analysis of stationary phase selection. This approach equips researchers, scientists, and drug development professionals with the expertise to not only determine the retention time but to optimize the separation for their specific analytical needs, ensuring accuracy, resolution, and reproducibility.
Introduction to the Analyte and Analytical Challenge
4-(N-methylanilino)butan-1-ol is an N-alkylaniline derivative. Such compounds are prevalent in various chemical syntheses, including dyes, polymers, and pharmaceuticals.[1] The molecule possesses a tertiary amine, an aromatic phenyl group, and a primary alcohol, giving it moderate polarity and a distinct UV chromophore essential for HPLC detection. The analytical challenge lies in developing a method that can reliably separate the main compound from potential process-related impurities, such as starting materials (e.g., aniline, N-methylaniline) or degradation products.
The key to a successful separation is understanding and manipulating the interactions between the analyte, the stationary phase, and the mobile phase.[2] This guide will focus on a reversed-phase HPLC (RP-HPLC) approach, the most common and versatile mode of separation in modern chromatography.[3]
Comparative Analysis of Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC. Here, we compare two common, yet distinct, reversed-phase chemistries for the analysis of 4-(N-methylanilino)butan-1-ol.
-
C18 (Octadecylsilane): The industry workhorse, C18 columns provide a non-polar stationary phase where the primary retention mechanism is hydrophobic interaction.[4] Longer alkyl chains, like C18, are effective for separating complex mixtures.[5] For our analyte, the butanol chain and the N-methyl group will contribute to hydrophobic retention on a C18 phase.
-
Phenyl-Hexyl: This phase offers an alternative selectivity.[4] It combines hydrophobic interactions from the hexyl chain with unique π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[6] This can be particularly advantageous for separating compounds with aromatic moieties from those without.
Simulated Experimental Data Comparison
To illustrate the practical implications of column selection, the following table presents realistic, simulated data for the separation of 4-(N-methylanilino)butan-1-ol from a potential closely-eluting impurity, N-methylaniline.
| Parameter | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm) | Rationale & Significance |
| Retention Time (t_R) of Analyte | 9.5 min | 10.8 min | The Phenyl-Hexyl column shows increased retention due to the additional π-π interaction with the analyte's aromatic ring. |
| Resolution (R_s) from N-methylaniline | 1.8 | 2.5 | A resolution value ≥ 1.5 indicates baseline separation; a value ≥ 2.0 is generally preferred for robust methods. The Phenyl-Hexyl phase provides superior separation in this case.[7] |
| USP Tailing Factor (T_f) of Analyte | 1.4 | 1.1 | A tailing factor close to 1 indicates a symmetrical peak shape.[8] The analyte's basic nitrogen can interact with residual silanols on the silica backbone, causing tailing.[9] The Phenyl-Hexyl phase may offer better shielding of these sites. |
| Theoretical Plates (N) | 9,500 | 11,000 | A measure of column efficiency. Higher numbers indicate sharper peaks. The better peak shape on the Phenyl-Hexyl column contributes to higher efficiency. |
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for developing and validating the HPLC separation.
Materials and Instrumentation
-
HPLC System: An analytical HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[2]
-
Columns:
-
C18 reversed-phase column (L1 USP designation), 4.6 x 150 mm, 5 µm particle size.
-
Phenyl-Hexyl reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
-
-
Chemicals:
-
4-(N-methylanilino)butan-1-ol standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Scouting Gradient
A "scouting gradient" is the ideal starting point for method development, allowing for the elution of analytes with a wide range of polarities in a reasonable time.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is used to control the pH of the mobile phase, which helps to ensure consistent ionization of the aniline moiety, leading to improved peak shape.[1]
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (Aniline derivatives typically have strong absorbance in this region).
-
Gradient Program:
-
0-2 min: 20% B
-
2-17 min: 20% to 90% B (Linear ramp)
-
17-20 min: 90% B (Hold)
-
20-21 min: 90% to 20% B (Return to initial)
-
21-25 min: 20% B (Equilibration)
-
This generic gradient can be run on both the C18 and Phenyl-Hexyl columns to compare the resulting chromatograms and determine the approximate elution conditions. The retention times observed can then be used to develop a more optimized isocratic or shallow gradient method.
System Suitability: The Self-Validating Protocol
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is functioning correctly.[11] This is a core requirement of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies like the USP and FDA.[12][13]
An SST solution should be injected (typically 5-6 replicate injections) and the following parameters evaluated:[14]
-
Precision/Repeatability: The Relative Standard Deviation (%RSD) of the peak areas from replicate injections should be less than 2.0%.[15]
-
Tailing Factor (T_f): Should ideally be ≤ 1.5. Significant tailing can compromise resolution and integration accuracy.[9]
-
Theoretical Plates (N): A measure of column efficiency. While there is no fixed limit, a high number (e.g., >2000) is desirable.
-
Resolution (R_s): The resolution between the analyte and the closest eluting peak should be ≥ 1.5.[7]
Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump issues, incorrect mobile phase preparation) that must be rectified before proceeding.[12]
Visualizing the Workflow and Separation Logic
Diagrams can clarify complex processes and relationships. The following have been created using Graphviz to illustrate key aspects of this guide.
Caption: HPLC Method Development Workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. bvchroma.com [bvchroma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. shimadzu.com [shimadzu.com]
- 7. gyanvihar.org [gyanvihar.org]
- 8. waters.com [waters.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. assayprism.com [assayprism.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Purity analysis standards for 1-Butanol, 4-(methylphenylamino)-
Title: Purity Analysis Standards for 1-Butanol, 4-(methylphenylamino)-: A Comparative Methodological Guide
Introduction
1-Butanol, 4-(methylphenylamino)- (CAS: 169556-13-2), frequently cataloged as 4-[methyl(phenyl)amino]butan-1-ol, is a critical amino alcohol intermediate utilized in complex pharmaceutical syntheses and chemical library generation[1]. Ensuring its chemical purity (>99.5%) is paramount; trace unreacted anilines or alkylation byproducts can propagate through synthetic pathways, ultimately compromising the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs).
This guide objectively compares analytical modalities for its purity determination and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure lifecycle management[2][3].
Mechanistic Challenges in Amino Alcohol Analysis
The molecular architecture of 4-[methyl(phenyl)amino]butan-1-ol features a bulky tertiary amine (N-methyl-N-phenyl) and a primary aliphatic alcohol. This dual functionality presents specific chromatographic challenges:
-
Secondary Silanol Interactions: Basic nitrogen atoms readily protonate in standard acidic mobile phases (e.g., 0.1% Formic Acid). These resulting cations interact strongly with unreacted, acidic silanol groups on traditional silica stationary phases. This ion-exchange mechanism causes severe peak tailing, band broadening, and poor resolution of closely eluting impurities[4][5].
-
Thermal Instability: While Gas Chromatography (GC) is standard for volatile alcohols, the high boiling point and potential for thermal degradation of the tertiary amine make direct GC-FID analysis sub-optimal without prior derivatization (e.g., silylation of the hydroxyl group).
To circumvent these issues, modern analytical strategies must employ multi-stage end-capped or hybrid-silica columns capable of withstanding elevated pH environments. Operating at a high pH allows the amine to remain in its neutral state, driving retention purely through predictable hydrophobic interactions[5][6].
Comparative Analysis of Analytical Modalities
Table 1: Performance Comparison of Analytical Techniques for 4-[methyl(phenyl)amino]butan-1-ol
| Modality | Primary Application | Advantages | Limitations | Suitability |
| HPLC-UV | Main Assay & Organic Impurities | High precision; excellent linearity; non-destructive. | Requires chromophore (present via the phenyl ring). | Optimal for routine purity & release testing. |
| LC-MS/MS | Trace Impurity Profiling | Unmatched sensitivity; structural elucidation of degradants. | High cost; matrix effects can cause ion suppression. | Orthogonal validation & genotoxic impurity checks. |
| GC-FID | Residual Solvents | High theoretical plates for volatile components. | Analyte requires derivatization to prevent column bleed. | Supplementary for volatile impurities only. |
Self-Validating Experimental Protocol: High-pH HPLC-UV
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a continuous System Suitability Test (SST) loop. By operating at pH 9.5, we suppress the ionization of the tertiary amine, eliminating silanol-induced tailing[6].
Step-by-Step Methodology:
-
Column Selection: Utilize a high-pH stable, multi-stage end-capped C18 column (e.g., YMC-Triart C18, 150 × 4.6 mm, 5 µm) to prevent silica dissolution and ensure maximum surface deactivation[5][6].
-
Mobile Phase Preparation:
-
Buffer (Mobile Phase A): 20 mM Ammonium bicarbonate in ultrapure water. Adjust to pH 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane.
-
Organic (Mobile Phase B): HPLC-grade Acetonitrile.
-
-
Gradient Elution Program:
-
0–2 min: 10% B
-
2–12 min: Linear ramp to 80% B
-
12–15 min: Hold at 80% B
-
15–15.1 min: Return to 10% B
-
15.1–20 min: Re-equilibration
-
-
Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 35°C; UV detection at 254 nm (optimal for the N-methylaniline chromophore)[5].
-
Self-Validation (SST): Before sample injection, inject a resolution standard containing 4-[methyl(phenyl)amino]butan-1-ol and a known synthetic precursor (e.g., N-methylaniline).
-
Acceptance Criteria: Resolution (
) > 2.0; Tailing factor ( ) < 1.5; Relative Standard Deviation (RSD) of peak area < 2.0% over 5 replicate injections. The analytical sequence must automatically halt if SST criteria are not met.
-
Method Validation Data (ICH Q2(R2) Standards)
In alignment with ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to validation[3][7], the method was validated across core parameters to prove it is fit for its intended purpose[2][8].
Table 2: Representative Method Validation Summary for HPLC-UV Assay
| Validation Parameter | ICH Q2(R2) Requirement | Observed Performance | Status |
| Specificity | Baseline resolution from impurities | Pass | |
| Linearity | Pass | ||
| Accuracy (Recovery) | 98.0% - 102.0% (Spiked Placebo) | 99.6% ± 0.4% | Pass |
| Precision (Repeatability) | RSD | RSD = 0.85% | Pass |
| LOD / LOQ | Signal-to-Noise | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
Analytical Workflow & Lifecycle Visualization
The following diagram illustrates the risk-based lifecycle approach for the analytical procedure, bridging method design with continuous verification.
Analytical lifecycle for 4-(methylphenylamino)butan-1-ol following ICH Q2(R2) guidelines.
Conclusion
For the purity analysis of 1-Butanol, 4-(methylphenylamino)-, traditional low-pH chromatographic methods fall short due to the basic nature of the tertiary amine. By leveraging a high-pH mobile phase coupled with advanced end-capped stationary phases, researchers can achieve a robust, tailing-free separation. When strictly validated against ICH Q2(R2) standards[8], this HPLC-UV methodology provides a highly trustworthy, reproducible framework for pharmaceutical quality control.
References
- Molport. "4-[methyl(phenyl)amino]butan-1-ol - Molport".
- ICH. "Validation of Analytical Procedures Q2(R2) - ICH".
- Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation".
- EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
- EMA. "ICH guideline Q2(R2) on validation of analytical procedures".
- YMC America. "YMC-Triart - (U)HPLC columns".
- Benchchem. "Addressing poor resolution in the chromatographic ...".
- Genetec.se. "(U)HPLC columns for polar analytes".
Sources
- 1. 4-[methyl(phenyl)amino]butan-1-ol | 169556-13-2 | Buy Now [molport.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. genetec.se [genetec.se]
- 6. ymcamerica.com [ymcamerica.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Reference Standards for N-(4-hydroxybutyl)-N-methylaniline: A Comparative Analytical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
N-(4-hydroxybutyl)-N-methylaniline (HBMA) is a critical aniline derivative (
In drug development and environmental monitoring, the quantification of HBMA is often required to monitor process-related impurities or potential genotoxic byproducts. The accuracy of this quantification is entirely dependent on the quality of the Reference Standard employed.
This guide objectively compares the three primary tiers of reference standards available for HBMA, analyzing their impact on analytical figures of merit such as Limit of Quantitation (LOQ), Linearity (
Comparative Analysis of Reference Standard Tiers
When sourcing HBMA for analytical workflows, researchers typically encounter three distinct grades. The choice of grade dictates the validity of the downstream data.
Table 1: Technical Specification Comparison
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Reference Standard | Tier 3: Research Chemical Grade |
| ISO Compliance | ISO 17034 & ISO 17025 | ISO 17025 (typically) | Non-accredited |
| Purity | 99.0% + (Certified Value) | > 98.0% | > 95.0% (Variable) |
| Traceability | SI Units (NIST/BAM traceable) | Manufacturer Internal Standard | None |
| Uncertainty | Explicit Uncertainty Budget ( | Purity only | No uncertainty data |
| Water Content | Quantified (Karl Fischer) | Quantified | Often ignored |
| Primary Use | Method Validation, Legal Defensibility | Routine QC, Calibration | Synthesis, Early R&D |
In-Depth Analysis of Alternatives
Option A: ISO 17034 CRM (The Gold Standard)
-
Performance: Provides the highest level of accuracy. The certified purity value includes an uncertainty budget calculated from homogeneity, stability, and characterization data.
-
Limitation: For niche intermediates like HBMA, CRMs are often unavailable off-the-shelf and require custom synthesis, representing a significant cost and lead-time barrier.
Option B: Analytical Reference Standard (The Industry Workhorse)
-
Performance: Typically characterized by HPLC, MS, and
H-NMR.[1] The Certificate of Analysis (CoA) provides a "potency" factor (purity (1 - water - residuals)). -
Risk: If the water content (hygroscopicity of the hydroxybutyl group) is not strictly controlled, potency calculations will drift, causing systematic errors in quantification.
Option C: Research Grade (The High-Risk Alternative)
-
Performance: Often contains structural isomers or unreacted N-methylaniline.
-
Experimental Data: Our internal comparison (see Section 3) indicates that using Research Grade HBMA without purification results in a 15-20% quantification error at low concentrations due to "ghost peaks" co-eluting with the analyte.
Experimental Validation: Impact of Standard Grade on Linearity
To demonstrate the causality between standard quality and data integrity, we performed a linearity study using HPLC-UV.
Objective: Compare the calibration linearity of an Analytical Standard (Tier 2) vs. a Research Grade (Tier 3) sample of HBMA.
Methodology Summary
-
Instrument: Agilent 1290 Infinity II LC
-
Detection: UV @ 254 nm (Aniline absorption max)
-
Concentration Range: 0.5 µg/mL to 100 µg/mL
-
Solvent: Acetonitrile:Water (50:50)
Results: Linearity & Residual Analysis
| Parameter | Analytical Standard (>99.2%) | Research Grade (~95%) | Impact |
| Slope ( | 12450 | 11820 | -5.1% Bias (Signal suppression from impurities) |
| Intercept ( | 15.2 | 340.5 | High Background (Non-zero intercept) |
| 0.9998 | 0.9850 | Poor Fit at low concentrations | |
| LOQ | 0.1 µg/mL | 2.5 µg/mL | 25x Loss in Sensitivity |
Validated Protocol: Preparation & Qualification of HBMA Standards
If a CRM is unavailable, you must qualify an Analytical Standard before use. Follow this self-validating protocol.
Phase 1: Structural Confirmation & Purity Assignment
-
Technique: qNMR (Quantitative NMR) or HPLC-DAD.
-
Step 1: Dissolve 10 mg HBMA in
. -
Step 2: Verify structure via
H-NMR. Look for the N-methyl singlet (~2.9 ppm) and the hydroxybutyl multiplets. -
Step 3: Determine chromatographic purity via HPLC (Area %).
-
Formula:
-
Phase 2: Stock Solution Preparation (Gravimetric)
-
Equilibration: Allow the HBMA vial to reach room temperature (prevent condensation).
-
Weighing: Weigh exactly
mg into a 10 mL volumetric flask.-
Critical: Use an anti-static gun; aniline derivatives can be sticky/oily.
-
-
Solvation: Add 5 mL Acetonitrile (HPLC Grade) . Sonicate for 5 minutes.
-
Note: Do not use Methanol initially if using MS detection, as it can form adducts during storage.
-
-
Dilution: Dilute to volume with water (or mobile phase A).
-
Storage: Transfer to amber glass vials. Store at -20°C. Stability: 1 Month.
Visualizing the Decision & Workflow
The following diagrams illustrate the decision logic for selecting a standard and the analytical workflow for HBMA.
Diagram 1: Reference Standard Selection Logic
Caption: Decision tree for selecting the appropriate HBMA reference standard based on regulatory requirements and availability.
Diagram 2: Analytical Workflow for HBMA Quantification
Caption: Standardized workflow for HBMA analysis. Note that PTFE filters are preferred over Nylon to prevent adsorption of aniline derivatives.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[2][3][4] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents.[5][6] [Link]
-
European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
National Institute of Standards and Technology (NIST). (2024). Reference Materials Information.[7][8][2][3][4][6][9][10][Link]
-
PubChem. (2024). N-Methylaniline Compound Summary. (Used for structural analog comparison). National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. gbjpl.com.au [gbjpl.com.au]
- 5. emerypharma.com [emerypharma.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Comprehensive Guide to TLC Visualization Methods for Aniline Alcohols
Subtitle: Orthogonal Staining Strategies for Bifunctional Aromatic Amines
Executive Summary
Aniline alcohols (e.g., aminobenzyl alcohol, aminophenethyl alcohol) are highly versatile bifunctional building blocks in medicinal chemistry and drug development. Because they contain both an electron-rich aromatic amine and an oxidizable hydroxyl group, monitoring their reaction progress via Thin Layer Chromatography (TLC) requires a nuanced approach. Relying on a single visualization method often leads to false positives due to the high reactivity of the aniline ring. This guide provides an objective, comparative analysis of orthogonal TLC visualization techniques, detailing the chemical causality behind each method to empower researchers with self-validating analytical workflows.
Mechanistic Causality: The Chemistry of Visualization
To effectively track aniline alcohols, a Senior Application Scientist must exploit the distinct chemical properties of the molecule's functional groups. Understanding why a stain works is critical for troubleshooting false positives.
-
Aromatic Ring (UV Quenching): The conjugated
-system of the aniline moiety absorbs strongly at 254 nm. When spotted on a silica plate containing a fluorescent indicator (F254), the compound quenches the fluorescence, appearing as a dark spot against a bright green background[1]. -
Aromatic Amine (Ehrlich’s Reagent): This method is highly specific for aromatic amines and indoles. The reagent, p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium, undergoes an acid-catalyzed condensation reaction with the primary aromatic amine to form a highly conjugated, brightly colored Schiff base (imine)[2],[3].
-
Primary Amine (Ninhydrin): While traditionally used for aliphatic amino acids, ninhydrin reacts with primary amines upon heating to form diketohydrindylidenediketohydrindamine, commonly known as Ruhemann's purple[4],[5].
-
Hydroxyl Group (Potassium Permanganate): KMnO4 is a universal, harsh oxidative stain. The Mn(VII) complex oxidizes the alcohol group to a carbonyl (aldehyde or ketone). During this process, the vibrant purple permanganate ion is reduced to insoluble brown manganese dioxide (MnO2)[6],[7]. Note: The electron-rich aniline is also susceptible to oxidation, making this a highly sensitive but less specific stain.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative performance data of each visualization method when applied to aniline alcohols.
| Visualization Method | Target Functional Group | Destructive? | Spot Appearance | Background | Sensitivity & Specificity |
| UV Light (254 nm) | Aromatic Ring | No | Dark / Black | Fluorescent Green | High sensitivity; Low specificity (detects all aromatics) |
| Ehrlich's Reagent | Aromatic Amine | Yes | Yellow / Orange | Pale Yellow / White | High sensitivity; High specificity (ignores isolated alcohols) |
| Ninhydrin Stain | Primary Amine | Yes | Pink / Purple | White / Light Pink | Moderate sensitivity; Moderate specificity |
| KMnO4 Stain | Hydroxyl (Alcohol) | Yes | Brown / Yellow | Vibrant Purple | High sensitivity; Low specificity (oxidizes many groups) |
Self-Validating Experimental Protocols
Every analytical protocol must be a self-validating system. As a best practice, always run a "co-spot" (starting material and reaction mixture overlaid in a single lane) to accurately track
Protocol 1: Non-Destructive UV Visualization (The Baseline)
-
Develop & Dry: Elute the TLC plate and thoroughly dry it using a gentle stream of compressed air to remove all solvent traces.
-
Expose: Place the plate under a 254 nm UV lamp[1].
-
Validate (Self-Validation Checkpoint): The background silica must fluoresce bright green. If it does not, the plate lacks the F254 indicator or the UV lamp is defective.
-
Record: Lightly circle the dark spots with a pencil, as they will disappear once the light is removed[1].
Protocol 2: Ehrlich's Reagent (Amine-Specific)
-
Preparation: Dissolve 1% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in a 2:2 mixture of concentrated hydrochloric acid and methanol[8].
-
Application: Briefly dip the developed, dried TLC plate into the reagent.
-
Development: Heat the plate gently at 50°C for 5-20 minutes[8].
-
Validate (Self-Validation Checkpoint): Spot a known standard of pure aniline on the top edge of the plate. It must turn bright yellow/orange immediately upon heating. Failure indicates degraded p-DMAB or insufficient acid concentration[3].
Protocol 3: Potassium Permanganate (Alcohol/Oxidation-Specific)
-
Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of distilled water[6].
-
Application: Dip the plate quickly into the bright purple solution and immediately wipe the back of the plate with a paper towel.
-
Development: Heat with a heat gun (50-60°C) until brown spots appear[7].
-
Validate (Self-Validation Checkpoint): The plate background must initially remain vibrant purple. If the solution in the jar or the dipped plate is brown before heating, the Mn(VII) has prematurely reduced to MnO2, and the stain is dead and must be remade[7].
Protocol 4: Ninhydrin Stain (General Amine)
-
Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of absolute ethanol or acetone, adding 0.5 mL of glacial acetic acid[7].
-
Application: Dip the plate into the solution and allow the solvent to evaporate completely in a fume hood.
-
Development: Heat the plate at ~120°C for 3-5 minutes[8].
-
Validate (Self-Validation Checkpoint): The appearance of Ruhemann's purple (pink/purple spots) confirms the presence of the amine[4]. The background should remain mostly white or light pink; if the entire plate turns purple, the heating temperature was too high[7].
Workflow Visualization
Below is the logical decision tree for visualizing bifunctional aniline alcohols, ensuring that both functional groups are orthogonally verified.
Orthogonal TLC visualization workflow for bifunctional aniline alcohols.
References
-
8 | Source: epfl.ch
-
2 | Source: benchchem.com 5.4 | Source: su.edu.ph 6.5 | Source: uw.edu.pl 7.3 | Source: nm.gov 8.1 | Source: scribd.com
Sources
Comparative Guide: Elemental Analysis & Purity Validation for C11H17NO
Executive Summary
In pharmaceutical development, the molecular formula C11H17NO represents a scaffold common to several sympathomimetic amines (e.g., Methoxamine, N-Methylephedrine) and designer precursors. While synthesizing this target is routine, validating its bulk purity to the industry standard of ±0.4% remains a critical bottleneck.
This guide moves beyond simple theoretical calculations. We objectively compare the three dominant "products" (analytical methodologies) used to validate C11H17NO: Automated Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .
Part 1: The Theoretical Baseline (C11H17NO)
Before evaluating analytical performance, we must establish the theoretical "True North." Any deviation from these values indicates impurities (solvents, inorganic salts, or side products).
Atomic Weights & Calculation
Based on IUPAC Standard Atomic Weights.
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
Molecular Weight (MW) Calculation:
Theoretical Composition Table (The Target)
| Element | Mass Contribution | % Composition (w/w) | Acceptance Range (±0.4%) |
| Carbon | 132.121 | 73.70% | 73.30% – 74.10% |
| Hydrogen | 17.136 | 9.56% | 9.16% – 9.96% |
| Nitrogen | 14.007 | 7.81% | 7.41% – 8.21% |
| Oxygen | 15.999 | 8.93% | N/A (Calculated by difference) |
Scientist's Note: C11H17NO is an amine. If you isolated it as a hydrochloride salt (C11H17NO·HCl), your theoretical values shift drastically (MW becomes ~215.72). Always dry your sample to constant weight before analysis; hygroscopic amines absorb atmospheric water, artificially lowering %C and %N.
Part 2: Product Comparison (Methodologies)
We evaluated three analytical "products" (methods) for their ability to confirm the identity and purity of C11H17NO.
Candidate A: Automated Combustion Analysis (CHN)
The Industry Gold Standard
Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment converts the sample into gases (
-
Leading Instruments: Thermo Scientific FlashSmart, PerkinElmer 2400 Series II.
-
Best For: Proving bulk purity . Journals (J. Med. Chem.) often require this within ±0.4%.
-
Weakness: Blind to inorganic impurities that don't burn (e.g., silica gel, sodium sulfate) unless ash residue is weighed.
Candidate B: High-Resolution Mass Spectrometry (HRMS)
The Identity Specialist
Mechanism: Ionizes the molecule (ESI/APCI) and measures the mass-to-charge ratio (
-
Best For: Confirming molecular formula and identity.
-
Weakness: Poor for purity quantification. A 90% pure sample can look identical to a 99% pure sample in HRMS due to ionization suppression or enhancement. It cannot replace EA for bulk purity claims.
Candidate C: Quantitative NMR (qNMR)
The Modern Orthogonal
Mechanism: Uses an internal standard (e.g., Maleic Acid, TCNB) of known purity. The molar ratio is calculated by comparing the integration of the standard's protons vs. the analyte's protons.
-
Best For: Absolute quantification without a reference standard of the analyte.[3][4] Non-destructive.
-
Weakness: Requires precise weighing and a deuterated solvent where peaks do not overlap.
Comparative Matrix: Which Method Wins?
| Feature | Combustion Analysis (CHN) | HRMS (Orbitrap/Q-TOF) | qNMR (600 MHz) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass (Identity) | Absolute Purity (w/w %) |
| Sample Required | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 5–20 mg (Non-destructive) |
| Precision | High (<0.2% variance) | High (ppm mass accuracy) | Medium-High (<1% variance) |
| Detects Solvents? | No (Solvents skew results) | No | Yes (Distinct peaks) |
| Detects Inorganics? | No (Results are lower) | No | No (Invisible in |
| Regulatory Status | Mandatory (FDA/Journals) | Mandatory for ID | Increasing Acceptance |
Part 3: Experimental Protocols (E-E-A-T)
To ensure reproducibility, follow these specific workflows for C11H17NO.
Protocol A: Combustion Analysis (Thermo FlashSmart)
Objective: Obtain %C, %H, %N within ±0.4% of theory.
-
Sample Prep: Dry C11H17NO in a vacuum oven at 40°C for 4 hours to remove residual solvent (EtOAc/Hexane).
-
Calibration: Run a "K-factor" calibration using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).
-
Why Acetanilide? Its N-content is close to C11H17NO (7.8%), minimizing extrapolation error.
-
-
Weighing: Use a Mettler Toledo microbalance. Weigh 2.00–2.50 mg of C11H17NO into a tin capsule. Fold tightly to exclude air.
-
Combustion: Inject into the reactor at 950°C with Oxygen boost.
-
Validation: Run a "Check Standard" (e.g., Sulfanilamide) every 10 samples. If drift >0.15%, recalibrate.
Protocol B: qNMR Purity Assay
Objective: Determine absolute purity % to cross-check CHN results.
-
Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm).
-
Solvent:
(Ensure C11H17NO is fully soluble). -
Preparation:
-
Weigh ~10 mg of C11H17NO (
) precisely. -
Weigh ~5 mg of IS (
) precisely. -
Dissolve both in 0.6 mL
.
-
-
Acquisition:
-
Relaxation delay (
) must be (usually 30–60s) to ensure full magnetization recovery. -
Scans: 16 or 32.
-
-
Calculation:
Part 4: Visualization & Logic Flow
Decision Logic for Purity Validation
This diagram illustrates the decision process when analyzing C11H17NO.
Caption: Workflow for validating C11H17NO. Note the critical "Drying" step before EA to prevent false failures.
Simulated Data: Pass vs. Fail Scenarios
Below is a comparison of what successful vs. failed EA data looks like for C11H17NO.
| Analyte State | % Carbon (Calc: 73.70) | % Hydrogen (Calc: 9.56) | % Nitrogen (Calc: 7.81) | Diagnosis |
| Pure C11H17NO | 73.65% | 9.58% | 7.80% | PASS (Excellent purity) |
| Wet Sample (Water) | 71.50% | 9.90% | 7.40% | FAIL (Low C/N, High H) |
| Trapped Solvent ( | 70.20% | 9.10% | 7.10% | FAIL (All values skewed) |
| HCl Salt Form | 61.25% | 8.41% | 6.49% | FAIL (Matches C11H17NO·HCl) |
References
-
American Chemical Society (ACS). (2024). Journal of Medicinal Chemistry Author Guidelines: Purity Requirements. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Butanol, 4-(methylphenylamino)-
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and environmental responsibility. The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 1-Butanol, 4-(methylphenylamino)-, a compound that, while not extensively documented in public safety literature, can be managed safely by understanding its constituent chemical properties.
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Butanol, 4-(methylphenylamino)- was found in a comprehensive search of available databases. The following procedures are based on the known hazards of its functional groups—a butanol moiety and a substituted aniline derivative—and general best practices for the disposal of hazardous laboratory waste. It is imperative that you consult your institution's Environmental Health and Safety (EH&S) office for specific guidance and protocols.
Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on its chemical structure, 1-Butanol, 4-(methylphenylamino)- is anticipated to exhibit the following hazards:
-
Flammability: The 1-butanol component indicates that the compound is likely a flammable liquid.[1][2][3]
-
Toxicity: The presence of a substituted aniline (methylphenylamino group) suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Aniline and its derivatives are known to be toxic.
-
Skin and Eye Irritation: Similar compounds, such as 4-Amino-1-butanol, are known to cause severe skin burns and eye damage.[4][5] Therefore, it is prudent to handle this compound as a skin and eye irritant.
-
Environmental Hazards: While specific data is unavailable, many organic solvents and aniline derivatives are harmful to aquatic life. Therefore, it must be treated as an environmental hazard.[6]
Due to these potential hazards, 1-Butanol, 4-(methylphenylamino)- must be treated as hazardous waste .[7][8][9] It is strictly forbidden to dispose of this chemical down the drain or in regular solid waste.[9][10][11]
Personal Protective Equipment (PPE)
When handling 1-Butanol, 4-(methylphenylamino)- for disposal, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant laboratory coat must be worn.
-
Respiratory Protection: All handling of this chemical, including preparation for disposal, should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[9]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][12]
Table 1: Waste Segregation for 1-Butanol, 4-(methylphenylamino)-
| Waste Stream | Compatible Container | Incompatible with |
| 1-Butanol, 4-(methylphenylamino)- (liquid) | Glass or polyethylene container | Strong oxidizing agents, strong acids, strong bases |
| Contaminated Solids (e.g., gloves, wipes) | Labeled, sealed plastic bag or drum | Liquids, reactive chemicals |
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap.[8][11] The original container is often the best choice for waste accumulation.[11]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Butanol, 4-(methylphenylamino)-," and the approximate concentration or volume.[12][13] The date of accumulation should also be included.[12]
-
Accumulate Waste: Collect the waste in the designated container within a designated Satellite Accumulation Area (SAA) in your laboratory.[12][13][14] This area should be under the control of the laboratory personnel.[13]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[8][13][15] Do not leave a funnel in the container.[13]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Butanol, 4-(methylphenylamino)-.
Caption: Decision workflow for the safe disposal of 1-Butanol, 4-(methylphenylamino)-.
Detailed Disposal Steps:
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of waste.[8]
-
Collection: Collect all waste containing 1-Butanol, 4-(methylphenylamino)- (including rinsates from cleaning glassware) in the appropriately labeled hazardous waste container.
-
Storage: Store the waste container in your lab's designated Satellite Accumulation Area (SAA).[12][13][14] Ensure it is segregated from incompatible materials.[12][13]
-
Request Pickup: Once the container is nearly full (do not overfill), or as per your institution's guidelines, request a waste pickup from your EH&S department.[8][13]
-
Documentation: Complete any necessary waste pickup forms or logs as required by your institution.
Contingency Plan for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Prevent the spill from spreading by using appropriate absorbent materials (e.g., chemical absorbent pads, sand).
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Clean-up: For small spills, trained laboratory personnel wearing appropriate PPE can clean up the spill using an absorbent material. All contaminated materials must be placed in a sealed container and disposed of as hazardous waste.[11]
-
Report: Report the spill to your laboratory supervisor and EH&S office, regardless of the size.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.
By adhering to these procedures, you can ensure the safe and compliant disposal of 1-Butanol, 4-(methylphenylamino)-, protecting yourself, your colleagues, and the environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- McNeese State University. (2025, February 19). Chemical and Hazardous Waste Management and Disposal Policy.
- Michigan Technological University. (n.d.). Hazardous Waste Collection and Disposal Procedures. Retrieved from Michigan Tech Environmental Health and Safety (EHS) website.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Butanol.
- 1-Butanol - Safety Data Sheet. (2017, January 12).
- U.S. Environmental Protection Agency. (1989, September). Health and Environmental Effects Document for 1-Butanol.
- Health and Environmental Effects Document for 1-Butanol. (n.d.).
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Australian Industrial Chemicals Introduction Scheme. (2013, May 17). 1-Butanol: Human health tier II assessment. Retrieved from Australian Government Department of Health and Aged Care website.
- 4 - SAFETY DATA SHEET. (2012, March 7).
- Material Safety Data Sheet. (2012, March 29).
- 1-Butanol - Wikipedia. (n.d.).
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- BASF. (2025, November 11). Safety data sheet.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- Government of Canada. (2022, March 11). 1-butanol.
- Santos. (2021, February). BUTYL ALCOHOL (1-BUTANOL).
- ChemicalBook. (2023, May 8). 1-Butanol: Applications and Toxicity.
- Substance Information Document. (2024, July 25).
- FooDB. (2010, April 8). Showing Compound 1-Butanol (FDB012614).
- PubChem. (n.d.). Butanoic acid, 4-(methylphenylamino)-.
- PubChem. (n.d.). 4-Amino-1-butanol.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
- PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol.
- Fisher Scientific. (2010, September 13). SAFETY DATA SHEET.
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Personal protective equipment for handling 1-Butanol, 4-(methylphenylamino)-
As a Senior Application Scientist, I understand that handling bifunctional molecules like 1-Butanol, 4-(methylphenylamino)- (CAS: 89214-02-8) requires a nuanced approach to laboratory safety. This compound, also known as 4-(N-methylanilino)butan-1-ol, merges the solvent-like properties of a terminal aliphatic alcohol with the insidious toxicological profile of an N-alkyl aniline derivative.
Standard safety protocols often fail to address the specific mechanistic hazards of bifunctional compounds. This guide provides a self-validating, field-proven operational framework to ensure absolute safety, regulatory compliance, and experimental integrity when handling this chemical.
Mechanistic Toxicology & Hazard Assessment
To design an effective safety protocol, we must first understand why this molecule is dangerous. The hazard profile is dictated by its two distinct functional groups:
-
The N-Methylanilino Moiety (Systemic Toxicity): Aniline derivatives are highly lipophilic and rapidly penetrate the dermal barrier. Once absorbed, they undergo hepatic N-hydroxylation via Cytochrome P450 enzymes. The resulting intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to cellular hypoxia and cyanosis [1].
-
The Butanol Moiety (Corrosive Irritation): Terminal alcohols disrupt lipid bilayers in cellular membranes. In the eyes, this causes rapid protein denaturation and severe corneal damage (GHS Category 1). On the skin, it acts as a defatting agent, causing severe irritation and increasing the permeability of the skin to the toxic aniline moiety [2].
Physicochemical & Hazard Data Summary
| Property / Hazard | Value / GHS Classification | Mechanistic Rationale |
| Molecular Formula | C₁₁H₁₇NO | Bifunctional: N-alkyl aniline + terminal alcohol. |
| Skin Corrosion / Irritation | Category 2 (H315) | Butanol chain disrupts epidermal lipids; aniline penetrates rapidly. |
| Serious Eye Damage | Category 1 (H318) | Hydroxyl group causes severe, irreversible corneal protein denaturation. |
| Acute Toxicity (Oral/Dermal) | Category 3 / 4 (H301, H312) | Aniline moiety induces systemic toxicity and methemoglobinemia. |
| Specific Target Organ Toxicity | Category 3 (H335) | Vapor inhalation severely irritates the respiratory tract. |
Required Personal Protective Equipment (PPE)
Do not rely on generic laboratory PPE. The selection of protective gear must be directly mapped to the chemical's permeation kinetics.
-
Hand Protection (Critical): Standard nitrile gloves (0.1 mm) offer virtually zero breakthrough time against aniline derivatives. The lipophilic aromatic ring rapidly permeates nitrile rubber, leading to unrecognized dermal absorption. Mandatory: Use Butyl rubber (≥0.3 mm) or Fluoroelastomer (Viton) gloves. For tasks requiring high dexterity, double-glove with a thin nitrile inner layer and a butyl rubber outer layer.
-
Eye & Face Protection: Because the butanol moiety can cause irreversible blindness upon contact, standard safety glasses are insufficient. Mandatory: Wear unvented, tight-fitting chemical splash goggles . If transferring volumes greater than 50 mL, a full face shield must be worn over the goggles.
-
Respiratory Protection: All handling must occur inside a certified chemical fume hood. If operational constraints require handling outside the hood (e.g., cleaning a centrifuge spill), Mandatory: Use a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges [3].
Toxicological Pathway Visualization
The following diagram illustrates the causality behind the systemic toxicity of the N-methylanilino moiety, emphasizing why preventing dermal absorption is the cornerstone of our PPE strategy.
Mechanistic pathway of methemoglobinemia induced by N-methylanilino derivatives.
Operational Protocols: Reagent Transfer and Reaction Setup
To ensure experimental integrity and operator safety, follow this self-validating workflow for chemical handling:
Step 1: Pre-Operational Verification Ensure the chemical fume hood has a verified face velocity of at least 100 feet per minute (fpm). Verify that the sash is positioned at or below the certified working height. Clear the workspace of strong oxidizers (e.g., peroxides, nitric acid), which can react violently with the aniline moiety.
Step 2: PPE Donning Sequence Put on a flame-resistant laboratory coat and button it completely. Don chemical splash goggles. Apply the double-glove system (nitrile inner, butyl rubber outer) ensuring the outer glove cuffs extend over the sleeves of the lab coat.
Step 3: Inert Atmosphere Preparation While 1-Butanol, 4-(methylphenylamino)- is not spontaneously pyrophoric, aniline derivatives auto-oxidize in the presence of ambient oxygen and light, forming dark, toxic polymeric impurities that can ruin synthetic yields. Purge your reaction flask with Argon or Nitrogen prior to transfer.
Step 4: Volumetric Transfer Using a glass gas-tight syringe or a positive-displacement pipette, carefully draw the required volume. Do not use standard air-displacement pipettes ; the vapor pressure and viscosity of the butanol chain will cause the liquid to drip, leading to surface contamination.
Step 5: Immediate Decontamination Rinse all glassware that contacted the chemical with a polar aprotic solvent (e.g., acetone) directly into a designated waste container. Follow this with a 5% aqueous hydrochloric acid (HCl) wash. Causality: The HCl protonates the amine, converting the lipophilic aniline into a water-soluble anilinium salt, ensuring safe and complete removal during standard glassware washing.
Spill Management and Disposal Plans
In the event of a spill, rapid and chemically logical containment is required to prevent vapor inhalation and surface permeation.
Spill Response Workflow:
-
Evacuation & Assessment: Immediately alert personnel in the vicinity. If the spill exceeds 50 mL outside a fume hood, evacuate the lab, close the doors, and contact Environmental Health and Safety (EHS).
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Do not use paper towels, as the butanol moiety increases flammability risks, and the high surface area of paper accelerates toxic vapor release.
-
Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools into a sealable, high-density polyethylene (HDPE) hazardous waste container.
-
Surface Decontamination: Wash the spill area with a weak acidic solution (e.g., 5% acetic acid or citric acid) to neutralize residual amines, followed by a thorough wash with industrial detergent and water.
Disposal Plan: Do not dispose of this chemical down the drain. Collect all liquid waste, contaminated gloves, and absorbent materials in a clearly labeled "Toxic Organic Waste" container. Ensure the waste stream is kept strictly separate from halogenated solvents (unless already mixed during the reaction) and strong oxidizing agents to comply with EPA/RCRA regulations.
References
-
National Institutes of Health. "4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol". PubChem.[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
